L-Tryptophan-1-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-KYURPWGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to L-Tryptophan-1-13C for Researchers and Drug Development Professionals
Introduction
L-Tryptophan-1-13C is a stable isotope-labeled form of the essential amino acid L-tryptophan, where the carbon atom at the 1-position of the carboxyl group is substituted with a ¹³C isotope. This seemingly subtle modification makes it a powerful tool in metabolic research, serving as a tracer to elucidate the complex pathways of tryptophan metabolism and as an internal standard for precise quantification in various biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, key applications, detailed experimental protocols, and data presentation for researchers, scientists, and drug development professionals.
Core Concepts and Properties
L-Tryptophan-1-¹³C is chemically identical to its unlabeled counterpart but possesses a molecular weight that is increased by one mass unit. This mass difference allows for its differentiation and quantification by mass spectrometry. Its primary applications in research include metabolic flux analysis, pharmacokinetic studies, disease biomarker discovery, and assessing the impact of new drug candidates on tryptophan metabolism.[1]
Physicochemical Properties
A summary of the key physicochemical properties of L-Tryptophan-1-¹³C is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | ¹³CC₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 205.22 g/mol | [2][3] |
| CAS Number | 81201-92-5 | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% | |
| Form | Solid | |
| Melting Point | 280-285 °C (decomposes) | |
| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O |
Tryptophan Metabolic Pathways
L-tryptophan is primarily metabolized through two major pathways: the kynurenine pathway and the serotonin pathway. L-Tryptophan-1-¹³C allows for the tracing of carbon flux through these critical routes.
Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. This pathway generates several neuroactive and immunomodulatory metabolites. Dysregulation of the kynurenine pathway is implicated in a variety of neurological and inflammatory disorders.
References
L-Tryptophan-1-13C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of L-Tryptophan-1-13C, a stable isotope-labeled amino acid crucial for metabolic and signaling pathway research. This document is intended to serve as a core resource for professionals in academic research and the pharmaceutical industry.
Core Chemical Properties
This compound is a non-radioactive, stable isotope-labeled variant of the essential amino acid L-tryptophan. The specific incorporation of a carbon-13 isotope at the C1 position (the carboxyl carbon) allows for its use as a tracer in a variety of biological studies without the safety concerns associated with radioactive isotopes. Its physical and chemical properties are largely similar to its unlabeled counterpart, with the key difference being its molecular weight.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Citations |
| Molecular Formula | ¹³CC₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 205.22 g/mol | [1] |
| CAS Number | 81201-92-5 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 280-285 °C (decomposes) | [1] |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | 98% (CP) | |
| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O | |
| Mass Shift | M+1 |
Experimental Protocols
The use of this compound as a tracer necessitates precise and accurate analytical methods to track its incorporation into various metabolic and signaling pathways. The following sections detail common experimental protocols for the analysis of this compound and its metabolites.
Sample Preparation for Chromatographic Analysis
Accurate quantification of this compound and its metabolites from biological samples requires careful sample preparation to minimize degradation and interference.
For Plasma/Serum Samples:
-
Deproteinization: To remove proteins that can interfere with analysis, precipitation is a common first step. This can be achieved by adding perchloric acid (PCA) or trichloroacetic acid (TCA) to the plasma or serum sample. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant contains the amino acids and their metabolites.
-
Internal Standard Addition: For accurate quantification, a known concentration of an internal standard, such as a deuterated or otherwise heavily labeled tryptophan, is added to the sample before processing.
-
Extraction (Optional): Solid-phase extraction (SPE) can be employed for further cleanup and concentration of the analytes of interest.
For Cell Culture Supernatants:
-
Thawing and Internal Standard Addition: Samples are thawed, and an internal standard mix is added.
-
Protein Precipitation: Cold methanol is added to the sample, which is then incubated at -20°C to precipitate proteins.
-
Centrifugation and Drying: The sample is centrifuged to pellet the precipitate, and the supernatant is collected and dried.
-
Reconstitution: The dried residue is redissolved in a suitable solvent, such as 0.1% formic acid in water, for analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of L-tryptophan and its metabolites.
Methodology:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection:
-
UV Detection: Tryptophan and many of its metabolites absorb UV light, allowing for their detection.
-
Fluorescence Detection: The indole ring of tryptophan is naturally fluorescent, providing a highly sensitive and selective detection method.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the highly specific detection and quantification of this compound and its labeled metabolites based on their mass-to-charge ratio. This is the preferred method for tracer studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of amino acids and their metabolites, though it requires derivatization to make the analytes volatile.
Methodology:
-
Derivatization: The carboxyl and amino groups of tryptophan are derivatized, commonly through silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification followed by acylation.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.
-
Mass Spectrometry: The separated compounds are introduced into a mass spectrometer for detection and quantification. The mass spectrum of the derivatized this compound will show a characteristic isotopic pattern that allows it to be distinguished from its unlabeled counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can provide detailed structural information and quantification of this compound. The presence of the ¹³C label at a specific position enhances the signal for that carbon, facilitating its detection and the study of its metabolic fate.
Sample Preparation:
-
Dissolution: Dissolve 5-25 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: Filter the sample into a clean NMR tube to remove any particulate matter, which can degrade the quality of the spectrum.
-
Internal Standard: An internal standard (e.g., DSS for aqueous samples) can be added for accurate chemical shift referencing.
Data Acquisition:
-
A standard one-dimensional ¹³C NMR spectrum is acquired. The signal corresponding to the ¹³C-labeled carboxyl carbon will be significantly enhanced compared to the natural abundance ¹³C signals of the other carbons in the molecule.
-
Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be used to correlate the labeled carbon with its attached protons, providing further structural confirmation.
Applications in Tracing Signaling Pathways
This compound is an invaluable tool for elucidating the roles of tryptophan metabolism in various signaling pathways implicated in health and disease.
Tryptophan Metabolism and Signaling Overview
Tryptophan is metabolized through several key pathways, primarily the kynurenine and serotonin pathways. Metabolites from these pathways have been shown to act as signaling molecules, influencing a range of cellular processes.
Caption: Major metabolic and signaling pathways of L-Tryptophan.
Aryl Hydrocarbon Receptor (AHR) Signaling
The kynurenine pathway produces several metabolites, including kynurenine itself, that can act as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses and cellular homeostasis.
Experimental Workflow: By incubating cells with this compound, researchers can trace the incorporation of the ¹³C label into kynurenine and other metabolites. Subsequent analysis of cell lysates or culture media using LC-MS can quantify the production of these labeled metabolites. The activation of the AHR pathway can then be assessed by measuring the expression of AHR target genes (e.g., CYP1A1) or by using reporter gene assays. This allows for a direct link to be established between tryptophan metabolism and AHR activation.
Caption: Workflow for tracing this compound in AHR signaling.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including tryptophan, are known to activate mTORC1. This compound can be used to investigate the direct and indirect effects of tryptophan metabolism on mTOR signaling.
Experimental Workflow: Cells can be cultured in the presence of this compound. The activation of the mTOR pathway can be monitored by assessing the phosphorylation status of its downstream targets, such as S6 kinase (S6K) and 4E-BP1, using Western blotting or other immunoassays. By correlating the uptake and metabolism of this compound (measured by LC-MS) with the phosphorylation state of mTORC1 substrates, researchers can dissect the mechanisms by which tryptophan availability and its metabolism regulate this critical signaling pathway.
Caption: Workflow for tracing this compound in mTOR signaling.
Conclusion
This compound is a powerful and versatile tool for researchers studying the intricate roles of tryptophan in metabolism and cellular signaling. The ability to trace the fate of this essential amino acid with high precision using modern analytical techniques provides invaluable insights into the mechanisms underlying various physiological and pathological processes. This guide provides a foundational understanding of the properties, analytical methodologies, and applications of this compound to aid in the design and execution of robust and informative experiments.
References
L-Tryptophan-1-13C CAS number 81201-92-5
An In-depth Technical Guide to L-Tryptophan-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan-1-¹³C (CAS Number: 81201-92-5) is a stable isotope-labeled version of the essential amino acid L-Tryptophan, where the carbon atom at the C1 position (the carboxyl carbon) is replaced with its heavy isotope, ¹³C. This isotopic enrichment makes it an invaluable tool in various research applications, particularly in metabolic studies, proteomics, and drug development. Its use allows for the precise tracing and quantification of tryptophan and its metabolites in complex biological systems without the safety concerns associated with radioactive isotopes.
L-Tryptophan itself is a precursor for the synthesis of several critical biomolecules, including the neurotransmitter serotonin, the neurohormone melatonin, and nicotinamide adenine dinucleotide (NAD+). Roughly 95% of tryptophan is metabolized through the kynurenine pathway, which produces a range of neuroactive and immunomodulatory compounds.[1][2][3] Given the implication of these pathways in neurological disorders, immune responses, and cancer, L-Tryptophan-1-¹³C serves as a powerful probe for investigating disease mechanisms and the efficacy of therapeutic agents.[1][4]
Physicochemical and Spectroscopic Data
The fundamental properties of L-Tryptophan-1-¹³C are summarized below. This data is essential for experimental design, including preparation of standards, and for analysis using techniques like mass spectrometry.
| Property | Value | Source |
| CAS Number | 81201-92-5 | |
| Molecular Formula | ¹³CC₁₀H₁₂N₂O₂ | |
| Molecular Weight | 205.22 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% | |
| Appearance | Solid | |
| Melting Point | 280-285 °C (decomposes) | |
| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O | |
| Mass Shift | M+1 |
Core Applications in Research
L-Tryptophan-1-¹³C is primarily used as a tracer and an internal standard in a variety of analytical techniques.
-
Metabolic Flux Analysis: It is used to trace the metabolic fate of tryptophan through key pathways like the kynurenine and serotonin pathways. By measuring the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the activity and flux of these pathways under different physiological or pathological conditions.
-
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Tryptophan-1-¹³C can be used for the quantitative determination of proteins via mass spectrometry.
-
Clinical Diagnostics: The ¹³C-Tryptophan breath test is a non-invasive method to study in vivo tryptophan metabolism. After oral administration of ¹³C-labeled tryptophan, the rate of its catabolism can be assessed by measuring the amount of ¹³CO₂ exhaled. This has been explored as a potential biomarker for conditions with altered tryptophan-kynurenine metabolism, such as major depressive disorder.
-
Internal Standard: Due to its identical chemical behavior and distinct mass, it serves as an ideal internal standard for the accurate quantification of unlabeled L-Tryptophan in biological samples using NMR, GC-MS, or LC-MS.
Major Signaling Pathways
L-Tryptophan is metabolized through several key pathways, with the Kynurenine and Serotonin pathways being the most significant in physiology and disease.
The Kynurenine Pathway
Approximately 95% of free L-Tryptophan is catabolized through the kynurenine pathway. This pathway is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and Indoleamine 2,3-dioxygenase (IDO), which is active in extrahepatic tissues and is induced by inflammatory cytokines. The pathway generates several bioactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a neurotoxin), before ultimately leading to the de novo synthesis of NAD+. Dysregulation of this pathway is linked to various neurological and immunological disorders.
References
- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 2. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In-Depth Technical Guide: Determining the Molecular Weight of L-Tryptophan-1-13C
This technical guide provides a detailed methodology for calculating the molecular weight of L-Tryptophan isotopically labeled with Carbon-13 at a single position. This information is critical for researchers and professionals in drug development and various scientific fields where isotopic labeling is utilized for metabolic tracking, structural analysis, and quantitative proteomics.
Foundational Data: L-Tryptophan and Carbon Isotopes
L-Tryptophan is an essential amino acid with the standard molecular formula C₁₁H₁₂N₂O₂[1][2][3][4][5]. The naturally occurring molecular weight of L-Tryptophan is approximately 204.23 g/mol . This value is an average based on the natural abundance of the constituent isotopes of each element.
Carbon exists primarily as two stable isotopes: Carbon-12 (¹²C) and Carbon-13 (¹³C). Carbon-12 is the more abundant isotope. The atomic mass of the Carbon-13 isotope is approximately 13.003354835 Da. Isotopic labeling involves the substitution of a more abundant isotope with a less abundant one, in this case, replacing a ¹²C atom with a ¹³C atom.
Methodology: Calculation of Molecular Weight
The calculation of the molecular weight for L-Tryptophan-1-¹³C requires a precise summation of the atomic masses of its constituent atoms, accounting for the single isotopic substitution.
Experimental Protocol: Molecular Weight Calculation
-
Establish the Molecular Formula: The molecular formula for standard L-Tryptophan is C₁₁H₁₂N₂O₂. For L-Tryptophan-1-¹³C, the formula is represented as [¹³C]C₁₀H₁₂N₂O₂ to denote the presence of one Carbon-13 atom and ten Carbon-12 atoms.
-
Summation of Atomic Weights: The molecular weight is calculated by summing the atomic weights of all atoms in the isotopically labeled molecule. The standard atomic weights for the other elements are:
-
Hydrogen (H): ~1.008 Da
-
Nitrogen (N): ~14.007 Da
-
Oxygen (O): ~15.999 Da
-
Carbon-12 (¹²C): ~12.000 Da
-
Carbon-13 (¹³C): ~13.00335 Da
-
-
Calculation:
-
Mass of 10 Carbon-12 atoms = 10 * 12.000 Da = 120.000 Da
-
Mass of 1 Carbon-13 atom = 1 * 13.00335 Da = 13.00335 Da
-
Mass of 12 Hydrogen atoms = 12 * 1.008 Da = 12.096 Da
-
Mass of 2 Nitrogen atoms = 2 * 14.007 Da = 28.014 Da
-
Mass of 2 Oxygen atoms = 2 * 15.999 Da = 31.998 Da
-
Total Molecular Weight = 120.000 + 13.00335 + 12.096 + 28.014 + 31.998 = 205.21135 Da
-
This calculated value represents the monoisotopic mass of L-Tryptophan-1-¹³C.
Data Summary
The quantitative data is summarized in the table below for clear comparison.
| Compound | Molecular Formula | Isotopic Composition | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | Natural Abundance | 204.23 | 204.089878 |
| L-Tryptophan-1-¹³C | [¹³C]C₁₀H₁₂N₂O₂ | One ¹³C Atom | Not Applicable | 205.21135 |
Logical Workflow for Molecular Weight Determination
The process of determining the molecular weight of an isotopically labeled compound follows a clear logical progression.
Caption: Workflow for calculating the molecular weight of L-Tryptophan-1-¹³C.
References
A Technical Guide to the Isotopic Purity of L-Tryptophan-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of L-Tryptophan-1-13C, a critical stable isotope-labeled compound used in a wide array of research applications, from metabolic flux analysis to quantitative proteomics. Understanding and verifying the isotopic purity of this tracer is paramount for generating accurate and reproducible experimental data. This document outlines the common analytical techniques, presents typical quantitative data, details experimental protocols, and visualizes key metabolic pathways and experimental workflows.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a measure of the enrichment of the ¹³C isotope at the C1 (carboxyl) position. Commercially available this compound typically boasts high isotopic enrichment. However, the exact isotopic distribution can vary between batches and manufacturers. Therefore, independent verification is often necessary for rigorous scientific studies. The following tables summarize the expected quantitative data for high-quality this compound.
Table 1: Typical Isotopic Purity and Enrichment of this compound
| Parameter | Specification | Analytical Technique(s) |
| Isotopic Enrichment at C1 | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR |
| Enantiomeric Purity | ≥ 99% L-isomer | Chiral Chromatography (GC-MS or HPLC) |
Table 2: Representative Mass Isotopologue Distribution of this compound
| Isotopologue | Description | Expected Abundance (%) |
| M+0 | Unlabeled L-Tryptophan (C₁₁H₁₂N₂O₂) | < 1% |
| M+1 | L-Tryptophan-1-¹³C (¹³CC₁₀H₁₂N₂O₂) | ≥ 99% |
| M+2 | Presence of two ¹³C atoms or other heavy isotopes | Typically < 0.5% |
| M+n | Presence of multiple heavy isotopes | Generally negligible |
Experimental Protocols for Purity Determination
Accurate determination of the isotopic and chemical purity of this compound requires robust analytical methodologies. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Isotopic Enrichment Analysis by Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.[1]
-
Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.
-
For analysis, dilute the sample to a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.[1]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺.[1]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination and separation of isotopologues.
-
Scan Mode: Full scan mode is used to acquire the mass spectra of the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled (M+0) and labeled (M+1) L-Tryptophan. The theoretical m/z for the protonated molecular ion of L-Tryptophan-1-¹³C is approximately 206.08.[1]
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = (Area(M+1) / (Area(M+0) + Area(M+1) + ...)) * 100
-
-
-
Isotopic and Structural Purity Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the ¹³C label and assess the overall chemical purity.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[2]
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to assess chemical purity by identifying signals from any impurities.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. The signal corresponding to the C1 carbon will be significantly enhanced due to the ¹³C enrichment. The chemical shift of the C1 carbon in tryptophan is approximately 174 ppm.
-
2D HSQC/HMBC: Two-dimensional correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity and definitively assign the position of the ¹³C label.
-
-
Data Analysis:
-
Chemical Purity: Integrate the peaks in the ¹H NMR spectrum to quantify the relative amounts of this compound and any impurities.
-
Isotopic Enrichment: While precise quantification of high enrichment levels by NMR can be challenging, the relative intensity of the ¹³C-satellite peaks in the ¹H spectrum or direct comparison of the enriched ¹³C signal to natural abundance signals can provide an estimate. More advanced quantitative ¹³C NMR methods can also be employed.
-
Enantiomeric Purity by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Ensuring the enantiomeric purity (L-form vs. D-form) is crucial, especially in biological studies.
Methodology:
-
Derivatization: Amino acids require derivatization to become volatile for GC analysis. A common method involves esterification followed by acylation.
-
GC Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Val) is used to separate the enantiomers.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the L- and D-tryptophan derivatives.
-
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to selectively detect the characteristic fragment ions of the derivatized tryptophan, enhancing sensitivity and specificity.
-
Data Analysis: The peak areas of the L- and D-enantiomers are integrated to determine the enantiomeric excess (% ee).
Signaling Pathways and Experimental Workflows
This compound is a valuable tracer for studying the metabolic fate of tryptophan in various biological systems. The two primary metabolic routes for tryptophan are the kynurenine and serotonin pathways.
Tryptophan Metabolism Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the major metabolic pathways of L-tryptophan.
Caption: Major metabolic pathways of L-tryptophan.
Experimental Workflow for a ¹³C Tracer Study
The following diagram illustrates a typical experimental workflow for a metabolic tracer study using this compound.
Caption: Workflow for a ¹³C metabolic tracer study.
Conclusion
The reliability of research utilizing this compound is fundamentally dependent on the accurate assessment of its isotopic and chemical purity. This guide has provided a comprehensive overview of the analytical methodologies, expected quantitative data, and the biological context for the use of this important tracer. By adhering to rigorous analytical protocols and having a clear understanding of the metabolic pathways being investigated, researchers can confidently employ this compound to unravel complex biological processes.
References
L-Tryptophan-1-¹³C vs. Unlabeled L-Tryptophan: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of L-Tryptophan-1-¹³C and its unlabeled counterpart, offering researchers, scientists, and drug development professionals a detailed comparison of their properties, applications, and the experimental protocols in which they are employed. This document is intended to serve as a foundational resource for the effective utilization of stable isotope-labeled tryptophan in metabolic research and beyond.
Core Differences and Physicochemical Properties
L-Tryptophan is an essential amino acid with a pivotal role in numerous physiological processes, including protein synthesis and as a precursor to vital neuromodulators and metabolites. The introduction of a stable isotope, Carbon-13 (¹³C), at the first carbon position of the carboxyl group (L-Tryptophan-1-¹³C) provides a powerful tool for tracing and quantifying metabolic pathways without altering the fundamental chemical behavior of the molecule. The primary distinction lies in the mass of the molecule, which allows for its differentiation from the naturally abundant ¹²C-tryptophan in mass spectrometry-based analyses.
Below is a summary of the key physicochemical properties of both unlabeled L-Tryptophan and L-Tryptophan-1-¹³C.
| Property | Unlabeled L-Tryptophan | L-Tryptophan-1-¹³C |
| Molecular Formula | C₁₁H₁₂N₂O₂[1][2][3] | ¹³CC₁₀H₁₂N₂O₂[4] |
| Molecular Weight | 204.23 g/mol [1] | 205.22 g/mol |
| CAS Number | 73-22-3 | 81201-92-5 |
| Appearance | White to yellow-white powder | White to off-white powder |
| Melting Point | 280-285 °C (decomposes) | 280-285 °C (decomposes) |
| Solubility in Water | 1 mg/mL | Data not readily available, expected to be similar to unlabeled form |
| Isotopic Purity | Not Applicable | ≥99 atom % ¹³C |
| Chemical Purity | ≥98.5% | ≥98% |
Metabolic Pathways of L-Tryptophan
L-Tryptophan is metabolized through several key pathways, the most prominent of which are the Kynurenine and Serotonin pathways. The ability to trace the fate of L-Tryptophan-1-¹³C through these routes provides invaluable insights into cellular and systemic metabolism in both healthy and diseased states.
The Kynurenine Pathway
The Kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. This pathway is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO) and leads to the production of several neuroactive and immunomodulatory metabolites.
The Serotonin Pathway
A smaller, yet critically important, fraction of L-Tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter that plays a significant role in mood, sleep, and appetite regulation. This pathway is initiated by the enzyme Tryptophan Hydroxylase.
Key Experimental Applications and Protocols
The use of L-Tryptophan-1-¹³C is integral to a variety of experimental techniques aimed at elucidating metabolic dynamics. Below are detailed protocols for two key applications.
¹³C-Tryptophan Breath Test for In Vivo Metabolic Analysis
The ¹³C-Tryptophan breath test is a non-invasive method to assess in vivo tryptophan metabolism via the kynurenine pathway. The principle of this test is that when L-Tryptophan-1-¹³C is metabolized, the ¹³C-labeled carboxyl group is released as ¹³CO₂, which can be measured in the exhaled breath.
Experimental Protocol:
-
Patient Preparation: Patients should fast overnight prior to the test. Baseline breath samples are collected to determine the natural abundance of ¹³CO₂.
-
Substrate Administration: A dose of 150 mg of L-Tryptophan-1-¹³C, dissolved in water, is administered orally.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of up to 180 minutes post-administration. Samples are collected in specialized bags or tubes.
-
Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).
-
Data Analysis: The rate of ¹³CO₂ exhalation is calculated and can be expressed as the percentage of the administered dose recovered per hour. This provides a measure of the rate of tryptophan catabolism through the kynurenine pathway.
SILAC-based Quantitative Proteomics
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. By metabolically incorporating "heavy" amino acids into proteins, SILAC allows for the direct comparison of protein abundance between different cell populations.
Experimental Protocol:
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" media containing unlabeled L-tryptophan, while the other is grown in "heavy" media where unlabeled tryptophan is replaced with a ¹³C-labeled version (or other isotopically labeled amino acids like lysine and arginine). Cells are cultured for a sufficient number of doublings to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: After treatment, the "light" and "heavy" cell populations are harvested, and the proteins are extracted.
-
Sample Pooling and Protein Digestion: Equal amounts of protein from the "light" and "heavy" lysates are combined. The pooled protein mixture is then digested into smaller peptides, typically using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
-
Data Analysis: The relative abundance of the "light" and "heavy" peptides is determined by comparing their respective signal intensities in the mass spectra. This ratio reflects the relative abundance of the corresponding protein in the two original cell populations.
Conclusion
L-Tryptophan-1-¹³C is an indispensable tool for modern metabolic research. Its ability to act as a tracer in complex biological systems provides a level of insight that is unattainable with its unlabeled counterpart. This guide has provided a foundational understanding of the key differences, metabolic pathways, and experimental applications of labeled and unlabeled L-Tryptophan. The detailed protocols and visual workflows are intended to equip researchers with the knowledge necessary to design and execute robust and informative experiments in their respective fields.
References
The Role of L-Tryptophan-1-13C in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a precursor to the neurotransmitter serotonin, the neuroprotective kynurenic acid, the neurotoxic quinolinic acid, and nicotinamide adenine dinucleotide (NAD+). Dysregulation of tryptophan metabolism is implicated in a wide array of pathologies, including neurological disorders, inflammatory diseases, and cancer.[1] Stable isotope tracing, utilizing molecules such as L-Tryptophan-1-13C, offers a powerful and precise method to dynamically track the fate of tryptophan through its complex metabolic pathways, providing invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.[1] This technical guide provides an in-depth overview of the applications of this compound in metabolic research, complete with experimental protocols, quantitative data summaries, and detailed pathway visualizations.
Core Applications of this compound
This compound serves as a versatile tool in metabolic research, primarily employed in two key applications:
-
Stable Isotope Tracer: In this application, this compound is introduced into a biological system (cell culture, animal model, or human subject) to trace its conversion into various downstream metabolites. This allows for the dynamic measurement of metabolic fluxes and pathway activities.[1] A prominent example is the L-[1-13C]Tryptophan Breath Test (13C-TBT), a non-invasive method to assess the activity of the kynurenine pathway.[2]
-
Internal Standard: this compound is frequently used as an internal standard for the quantitative analysis of tryptophan and its metabolites by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its chemical similarity to the unlabeled analyte, with a distinct mass difference, allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Tryptophan Metabolic Pathways
Tryptophan is primarily metabolized through three major pathways, each with distinct physiological roles:
-
The Kynurenine Pathway: Accounting for over 90% of tryptophan catabolism, this pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The decarboxylation of an intermediate in this pathway, 3-hydroxyanthranilic acid, releases the 1-carboxyl carbon of tryptophan as CO2. This is the principle behind the 13C-Tryptophan Breath Test.
-
The Serotonin Pathway: A smaller but vital fraction of tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine). This pathway is crucial for regulating mood, sleep, and appetite.
-
The Gut Microbiota Pathway: Intestinal microorganisms metabolize tryptophan into a variety of indole derivatives, which play a significant role in gut homeostasis and immune responses.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of tryptophan.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing this compound or measuring tryptophan metabolites in various research contexts.
Table 1: 13C-Tryptophan Breath Test (13C-TBT) in Major Depressive Disorder (MDD)
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |
| Cmax (%) | 10.3 ± 4.1 | 6.5 ± 2.6 | 0.002 |
| Tmax (min) | 55.8 ± 21.4 | 56.9 ± 21.5 | 0.88 |
| AUC (%·min) | 988.7 ± 404.3 | 660.8 ± 262.0 | 0.008 |
| CRR₀₋₁₈₀ (%) | 5.2 ± 2.2 | 3.5 ± 1.4 | 0.004 |
Data are presented as mean ± standard deviation. Cmax: maximal Δ13CO2; Tmax: time to reach Cmax; AUC: area under the Δ13CO2-time curve; CRR₀₋₁₈₀: cumulative recovery rate during the 180-min test.
Table 2: Serum Tryptophan and Kynurenine/Tryptophan Ratio in Inflammatory Bowel Disease (IBD)
| Analyte/Ratio | Crohn's Disease | Ulcerative Colitis | Healthy Controls |
| Serum Tryptophan | Significantly Lower | Significantly Lower | Normal |
| Kynurenine/Tryptophan Ratio | Significantly Higher | Significantly Higher | Normal |
Qualitative summary based on findings that patients with IBD have significantly lower serum tryptophan levels and a higher kynurenine to tryptophan ratio compared to healthy controls, with these changes correlating with disease activity.
Table 3: Tryptophan Metabolites in Neurodegenerative Diseases
| Disease | Sample | Tryptophan | Kynurenine | Kynurenine/Tryptophan Ratio |
| Huntington's Disease | Serum | Lower | Higher | Higher |
| Multiple Sclerosis | Serum, CSF | Lower | - | - |
| Parkinson's Disease | Serum | Lower | Lower | - |
CSF: Cerebrospinal Fluid. This table provides a qualitative summary of reported changes in tryptophan and kynurenine levels in different neurodegenerative diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: L-[1-13C]Tryptophan Breath Test (13C-TBT)
Objective: To non-invasively assess the in vivo activity of the kynurenine pathway of tryptophan metabolism.
Principle: The 1-carboxyl carbon of L-Tryptophan is released as CO2 during its metabolism via the kynurenine pathway. By administering this compound and measuring the ratio of 13CO2 to 12CO2 in exhaled breath over time, the rate of tryptophan catabolism through this pathway can be determined.
Methodology:
-
Patient Preparation:
-
Patients should fast overnight for at least 8 hours prior to the test.
-
A baseline breath sample is collected before administration of the tracer.
-
-
Tracer Administration:
-
A dose of 150 mg of this compound (99 atom% 13C) is dissolved in 100 mL of water.
-
The solution is administered orally to the subject.
-
-
Breath Sample Collection:
-
Breath samples are collected in specialized breath-sampling bags at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes).
-
-
Sample Analysis:
-
The 13CO2/12CO2 ratio in the exhaled air is analyzed by isotope ratio mass spectrometry (IRMS) or infrared spectrometry.
-
-
Data Analysis:
-
The change in the 13CO2/12CO2 ratio from baseline (Δ13CO2) is calculated for each time point.
-
Pharmacokinetic parameters such as the maximum change in 13CO2 (Cmax), the time to reach Cmax (Tmax), the area under the Δ13CO2-time curve (AUC), and the cumulative percentage of 13C recovered in the breath are calculated.
-
Protocol 2: this compound as an Internal Standard for LC-MS/MS Quantification of Tryptophan in Plasma
Objective: To accurately quantify the concentration of tryptophan in plasma samples.
Principle: A known amount of this compound is added to each plasma sample. Due to its identical chemical properties to endogenous tryptophan, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The ratio of the signal from the endogenous tryptophan to the signal from the this compound internal standard is used for quantification, correcting for any sample loss or matrix effects.
Methodology:
-
Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-tryptophan into a surrogate matrix (e.g., charcoal-stripped plasma) and adding a fixed amount of the working internal standard solution.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, add a fixed volume (e.g., 10 µL) of the working internal standard solution.
-
Precipitate proteins by adding a precipitating agent (e.g., 300 µL of ice-cold acetonitrile or methanol).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a suitable reversed-phase HPLC or UHPLC column with a gradient elution program.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both unlabeled tryptophan and this compound.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of unlabeled tryptophan to this compound against the concentration of the calibration standards.
-
Determine the concentration of tryptophan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: this compound for Metabolic Flux Analysis in Cell Culture
Objective: To trace the metabolic fate of tryptophan and quantify the flux through its metabolic pathways in cultured cells.
Principle: Cells are cultured in a medium where the standard L-tryptophan is replaced with this compound. After a period of incubation, the cells and the culture medium are harvested. The incorporation of the 13C label into downstream metabolites is measured by mass spectrometry. The resulting mass isotopomer distributions are used in computational models to calculate the metabolic fluxes.
Methodology:
-
Cell Culture:
-
Culture cells in a standard growth medium to the desired confluency.
-
Prepare a custom labeling medium where unlabeled L-tryptophan is replaced with this compound at the same concentration.
-
Switch the cells to the labeling medium and incubate for a time course determined by the expected rate of tryptophan metabolism (e.g., 0, 2, 6, 12, 24 hours).
-
-
Sample Harvesting and Metabolite Extraction:
-
At each time point, aspirate the labeling medium (for analysis of secreted metabolites).
-
Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze both the cell extracts and the culture medium samples by LC-MS/MS.
-
Develop a targeted method to detect and quantify this compound and its expected labeled and unlabeled downstream metabolites (e.g., kynurenine, kynurenic acid, serotonin).
-
-
Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distributions (MIDs) for tryptophan and its metabolites at each time point.
-
Correct the MIDs for the natural abundance of 13C.
-
Use the time-course MIDs and a metabolic network model in specialized software (e.g., INCA, Metran) to perform metabolic flux analysis (MFA) and calculate the rates of the reactions in the tryptophan metabolic pathways.
-
References
L-Tryptophan-1-13C as a Tracer in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Tryptophan-1-13C as a stable isotope tracer for studying metabolic pathways in biological systems. This powerful technique enables the precise tracking and quantification of tryptophan metabolism through its major catabolic routes, offering critical insights into cellular physiology and disease pathogenesis. This guide details the core metabolic pathways, experimental protocols for tracer analysis, and the signaling implications of tryptophan metabolites.
Introduction to L-Tryptophan Metabolism and Isotope Tracing
L-tryptophan, an essential amino acid, is a critical precursor for the synthesis of proteins and several bioactive molecules that regulate a wide array of physiological processes. The metabolism of tryptophan primarily proceeds through two main pathways: the kynurenine pathway and the serotonin pathway. Dysregulation of these pathways has been implicated in numerous pathologies, including neurological disorders, cancer, and immune dysfunction[1].
Stable isotope tracing using this compound allows researchers to follow the fate of the labeled carbon atom as it is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry, it is possible to quantify the rate of metabolic reactions, a practice known as metabolic flux analysis[2][3]. This provides a dynamic view of metabolic activity that is not attainable through the measurement of metabolite concentrations alone. This compound is a valuable tool for understanding the intricate dynamics of tryptophan metabolism in both health and disease[2][4].
Core Metabolic Pathways of Tryptophan
The fate of tryptophan in biological systems is predominantly determined by its entry into either the kynurenine or serotonin pathways.
The Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed in various tissues and immune cells. The ¹³C atom from L-Tryptophan-1-¹³C is released as ¹³CO₂ during the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, a key step in this pathway. This release of labeled carbon dioxide forms the basis of the ¹³C-Tryptophan breath test. The metabolites of the kynurenine pathway, collectively known as kynurenines, are neuroactive and play significant roles in immune regulation.
The Serotonin Pathway
A smaller but functionally critical fraction of tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-hydroxytryptophan (5-HTP), the precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin plays a crucial role in regulating mood, sleep, and appetite. It can be further metabolized to melatonin, a hormone involved in circadian rhythms. Tracing the incorporation of the ¹³C label from L-Tryptophan-1-¹³C into 5-HT and its metabolites allows for the quantification of serotonin synthesis rates.
Experimental Protocols
The analysis of this compound and its labeled metabolites typically involves mass spectrometry-based techniques. Below are detailed methodologies for common experimental approaches.
In Vitro Metabolic Labeling in Cell Culture
This protocol outlines a general workflow for conducting stable isotope tracing experiments in cultured cells.
Protocol:
-
Cell Culture: Plate cells of interest and grow them in standard culture medium until they reach the desired confluency.
-
Isotopic Labeling: Remove the standard medium and replace it with a medium containing this compound at a known concentration. It is crucial to use a medium that is otherwise identical to the standard medium to avoid metabolic perturbations.
-
Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic pathway of interest, with rapid pathways like glycolysis reaching isotopic steady state within minutes, while others may take several hours.
-
Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity by, for example, washing the cells with ice-cold phosphate-buffered saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Collect the cell extract, which contains the metabolites. The extract can be centrifuged to remove cell debris, and the supernatant is then dried and reconstituted in a suitable solvent for analysis.
-
Analysis: Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of tryptophan and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and specific method for quantifying tryptophan and its metabolites.
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard solution containing isotopically labeled analogues of the analytes of interest (e.g., L-Tryptophan-d5).
-
Precipitate proteins by adding a solution such as 10% trichloroacetic acid or cold acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound and some of its key metabolites are provided in the table below.
Table 1: Exemplary MRM Transitions for 13C-Labeled Tryptophan and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 206.1 | 189.1 |
| Kynurenine-13C10 | 219.1 | 104.1 |
| Serotonin-13C10 | 187.1 | 168.1 |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern of the internal standards and the instrument calibration. It is essential to optimize these transitions on the specific instrument being used.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is another powerful technique for metabolic flux analysis, often requiring derivatization of the analytes to increase their volatility.
Sample Preparation and Derivatization:
-
Extract metabolites as described for the in vitro protocol.
-
Dry the metabolite extract completely under a stream of nitrogen.
-
Derivatize the samples to make them amenable to gas chromatography. A common two-step derivatization involves:
-
Methoxyamination: To protect carbonyl groups.
-
Silylation (e.g., with MSTFA): To derivatize hydroxyl and amine groups. Alternatively, a two-step esterification and acylation can be performed.
-
GC-MS Parameters:
-
Gas Chromatography: Use a capillary column suitable for metabolite analysis (e.g., DB-5ms). A temperature gradient program is employed to separate the derivatized analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific mass fragments.
13C-Tryptophan Breath Test
The ¹³C-Tryptophan breath test is a non-invasive method to assess whole-body tryptophan metabolism via the kynurenine pathway.
Protocol:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the tracer.
-
Tracer Administration: The subject orally ingests a defined dose of L-Tryptophan-1-¹³C (e.g., 150 mg) dissolved in water.
-
Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 3 hours.
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the exhaled breath is measured using an isotope ratio mass spectrometer.
-
Data Interpretation: The rate of ¹³CO₂ exhalation reflects the activity of the kynurenine pathway.
Quantitative Data Presentation
The primary output of this compound tracer studies is quantitative data on the incorporation of the stable isotope into downstream metabolites. This data is best presented in tabular format to facilitate comparison between different experimental conditions.
Table 2: Results of a 13C-Tryptophan Breath Test in Patients with Major Depressive Disorder (MDD) and Healthy Controls
| Parameter | Healthy Controls (n=24) | MDD Patients (n=18) | p-value |
| Cmax (%) | 0.28 ± 0.10 | 0.44 ± 0.16 | 0.002 |
| Tmax (min) | 71.3 ± 27.0 | 65.8 ± 23.4 | 0.499 |
| AUC (%*min) | 35.1 ± 13.0 | 53.8 ± 21.3 | 0.008 |
| CRR0–180 (%) | 0.13 ± 0.05 | 0.20 ± 0.08 | 0.004 |
Data adapted from Teraishi et al., 2015. Cmax: maximal Δ¹³CO₂; Tmax: time to reach Cmax; AUC: area under the Δ¹³CO₂-time curve; CRR0–180: cumulative recovery rate during the 180-min test.
Table 3: Hypothetical Mass Isotopomer Distribution of Tryptophan Metabolites in Cancer Cells Treated with an IDO1 Inhibitor
| Metabolite | Control (% Enrichment of M+1) | IDO1 Inhibitor (% Enrichment of M+1) |
| Kynurenine | 15.2 ± 1.8 | 5.3 ± 0.9 |
| Serotonin | 8.5 ± 1.1 | 8.9 ± 1.3 |
This table illustrates the expected outcome of a tracer experiment where inhibiting the kynurenine pathway (IDO1) would decrease the isotopic enrichment in kynurenine while having a minimal effect on the serotonin pathway.
Signaling Pathways of Tryptophan Metabolites
Tryptophan metabolites are not merely metabolic intermediates; they are also potent signaling molecules that can influence cellular function and intercellular communication.
Kynurenine Pathway Signaling
The balance between different kynurenine pathway metabolites is crucial for immune tolerance and neuronal function. Kynurenine itself can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that modulates immune responses. An imbalance between the neuroprotective kynurenic acid and the neurotoxic quinolinic acid is implicated in various neurodegenerative diseases. The enzyme IDO1, which initiates the kynurenine pathway in many cell types, is a key regulator of immune tolerance and is often upregulated in cancer cells to facilitate immune evasion.
Serotonin Signaling
Serotonin exerts its diverse effects by binding to a large family of serotonin receptors (5-HTRs), which are predominantly G-protein coupled receptors (GPCRs). These receptors are expressed throughout the central nervous system and in various peripheral tissues. Activation of these receptors initiates downstream signaling cascades that can modulate neurotransmission, cell proliferation, and many other cellular processes.
Conclusion
This compound is an invaluable tracer for dissecting the complexities of tryptophan metabolism in biological systems. By combining stable isotope labeling with advanced analytical techniques such as LC-MS/MS and GC-MS, researchers can gain quantitative insights into the flux through the kynurenine and serotonin pathways. This technical guide provides a foundational understanding of the principles, experimental protocols, and signaling implications of using this compound as a tracer. The application of these methods will continue to be instrumental in advancing our understanding of the role of tryptophan metabolism in health and disease, and in the development of novel therapeutic strategies.
References
- 1. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13C Labeled Amino Acids for Researchers, Scientists, and Drug Development Professionals
The advent of stable isotope labeling has revolutionized our ability to probe the intricate and dynamic nature of biological systems. Among the various isotopic tracers, Carbon-13 (¹³C) labeled amino acids have emerged as a cornerstone in metabolic research, proteomics, and drug development. By replacing the naturally abundant but NMR-silent ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can meticulously track the metabolic fate of amino acids, quantify protein turnover, and elucidate complex biochemical pathways with unparalleled precision.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of ¹³C labeled amino acids, empowering researchers to harness the full potential of this powerful technology.
Core Principles of ¹³C Isotopic Labeling
Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or entire cell.[2] The fundamental principle involves providing cells or organisms with a substrate, such as glucose, glutamine, or specific amino acids, enriched with ¹³C.[] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways. As the ¹³C atoms traverse through glycolysis, the Krebs cycle, and other biochemical routes, they are incorporated into a wide array of downstream metabolites, including other amino acids, lipids, and nucleotides.
The extent and pattern of ¹³C incorporation into these metabolites are then detected and quantified using sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[] This data provides a quantitative readout of the relative activities of different metabolic pathways, offering a window into the metabolic state of the cell under various conditions.
Applications in Research and Drug Development
The versatility of ¹³C labeled amino acids has led to their widespread adoption across numerous scientific disciplines. Key applications include:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. By combining ¹³C labeling data with a stoichiometric model of cellular metabolism, researchers can generate a detailed map of metabolic activity, identifying critical nodes and regulatory points. This is particularly crucial for understanding disease states like cancer and for metabolic engineering.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the accurate quantification of proteins. In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or a ¹³C-labeled ("heavy") form of an essential amino acid (commonly lysine and arginine). After a specific treatment, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptides detected by mass spectrometry.
-
Protein Structure and Dynamics: NMR spectroscopy, in conjunction with ¹³C labeling, provides high-resolution insights into the three-dimensional structure and dynamics of proteins. This is invaluable for understanding protein function and for rational drug design.
-
Drug Discovery and Development: In pharmaceutical research, ¹³C labeled compounds are instrumental in studying drug metabolism and pharmacokinetics (DMPK). By tracing the metabolic fate of a ¹³C-labeled drug candidate, researchers can identify its metabolites, understand its mechanism of action, and assess its potential for toxicity.
Data Presentation: Quantitative Summaries
A key strength of ¹³C labeling studies is the generation of precise quantitative data that allows for direct comparisons between different experimental conditions. The following tables provide examples of how such data can be presented.
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment
This table illustrates typical results from a SILAC experiment comparing the proteomes of cells under control and treated conditions. The SILAC ratio (Heavy/Light) indicates the change in protein abundance.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.12 | < 0.001 | Upregulated |
| P10412 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.45 | 0.005 | Downregulated |
| P31946 | GSK3B | Glycogen synthase kinase-3 beta | 0.98 | 0.89 | Unchanged |
Table 2: Example of Metabolic Flux Analysis Data
This table shows the relative flux through central carbon metabolism pathways in two different cell lines, as determined by ¹³C-MFA. Fluxes are normalized to the glucose uptake rate.
| Metabolic Pathway | Reaction | Cell Line A (Relative Flux %) | Cell Line B (Relative Flux %) |
| Glycolysis | Glucose -> G6P | 100 | 100 |
| Pentose Phosphate Pathway | G6P -> R5P | 15.2 | 25.8 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 85.1 | 60.5 |
| Anaplerosis | Pyruvate -> Oxaloacetate | 5.3 | 12.1 |
| Lactate Production | Pyruvate -> Lactate | 9.6 | 27.4 |
Experimental Protocols
Detailed and robust experimental protocols are critical for the success of any ¹³C labeling study. The following sections provide step-by-step methodologies for the key experiments cited.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines a typical workflow for a two-plex SILAC experiment using ¹³C-labeled lysine and arginine.
1. Media and Cell Preparation:
-
Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.
-
Supplement the "light" medium with standard L-lysine and L-arginine.
-
Supplement the "heavy" medium with ¹³C₆-L-lysine and ¹³C₆-L-arginine.
-
Culture two populations of cells in parallel, one in the "light" medium and the other in the "heavy" medium.
-
Grow the cells for at least 5-6 cell doublings to ensure >95% incorporation of the labeled amino acids.
2. Experimental Treatment and Harvest:
-
Apply the desired experimental treatment to one or both cell populations. For example, treat the "heavy" cells with a drug and use the "light" cells as a vehicle control.
-
After the treatment period, harvest the cells by scraping or trypsinization.
-
Wash the cells with ice-cold PBS.
3. Sample Pooling and Protein Extraction:
-
Count the cells from each population and combine them in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Protein Digestion:
-
Denature the proteins in the lysate by adding a denaturing agent like urea.
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into peptides overnight using a sequence-specific protease, typically trypsin, which cleaves after lysine and arginine residues.
5. LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity of the "light" and "heavy" peptide pairs.
-
The ratio of the intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two samples.
Protocol 2: ¹³C Metabolic Flux Analysis (¹³C-MFA)
This protocol describes the general workflow for performing a ¹³C-MFA experiment in cultured cells.
1. Experimental Design and Tracer Selection:
-
Define the metabolic network of interest and the specific fluxes to be quantified.
-
Select an appropriate ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose, or a specific ¹³C-labeled amino acid) that will provide informative labeling patterns for the pathways under investigation.
2. Cell Culture and Labeling:
-
Culture cells in a defined medium containing the selected ¹³C-labeled tracer as the primary carbon source.
-
Allow the cells to reach a metabolic and isotopic steady state. The time required to reach steady state varies depending on the cell type and the metabolic pathways being studied.
3. Metabolite Extraction:
-
Rapidly quench the metabolism to prevent further enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent like methanol or a methanol/water mixture.
-
Scrape the cells and collect the cell extract.
-
Separate the intracellular metabolites from the biomass (protein, DNA, RNA).
4. Sample Preparation and Analysis:
-
For GC-MS analysis of amino acids:
-
Hydrolyze the protein fraction of the biomass to release individual amino acids.
-
Derivatize the amino acids to make them volatile for gas chromatography. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the derivatized amino acids by GC-MS to determine their mass isotopomer distributions.
-
-
For LC-MS analysis of intracellular metabolites:
-
Separate the metabolites in the cell extract using liquid chromatography.
-
Analyze the eluting metabolites by mass spectrometry to determine their mass isotopomer distributions.
-
5. Flux Estimation:
-
Use a computational model that integrates the metabolic network stoichiometry, atom transitions, and the measured mass isotopomer distributions.
-
Employ specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.
Protocol 3: Sample Preparation for NMR Analysis of ¹³C Labeled Proteins
This protocol details the preparation of a protein sample for analysis by NMR spectroscopy.
1. Protein Expression and Purification:
-
Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium containing ¹³C-glucose as the sole carbon source for uniform labeling, or specific ¹³C-labeled precursors for selective labeling.
-
Purify the ¹³C-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
2. Sample Preparation for NMR:
-
Dialyze the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) with a defined pH and salt concentration.
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
-
Add 5-10% deuterium oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.
-
Optionally, add a reference compound like DSS or TSP for chemical shift referencing.
-
Transfer the final sample to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Acquire a series of one-dimensional and multi-dimensional NMR experiments (e.g., ¹H-¹³C HSQC) to assign the chemical shifts of the protein's carbon atoms and to obtain structural and dynamic information.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts described in this guide.
Caption: Workflow for a SILAC experiment.
Caption: Workflow for ¹³C Metabolic Flux Analysis.
Caption: Central Carbon Metabolism Pathways.
References
Biosynthesis of L-Tryptophan-1-13C: A Technical Guide for Researchers
Introduction
L-Tryptophan, an essential amino acid, is a vital precursor for numerous bioactive compounds, including the neurotransmitter serotonin and the hormone melatonin. The targeted isotopic labeling of L-tryptophan, specifically at the carboxyl group (1-¹³C), provides a powerful tool for researchers in drug development and metabolic studies. This stable isotope-labeled compound allows for precise tracing of metabolic pathways and quantification of protein turnover. This technical guide provides an in-depth overview of the primary methods for the biosynthesis of L-Tryptophan-1-¹³C, focusing on enzymatic synthesis and microbial fermentation, complete with experimental protocols, quantitative data, and pathway visualizations.
Core Biosynthetic Strategies
The introduction of a ¹³C label at the C1 position of L-tryptophan can be achieved through two main strategies: enzymatic synthesis and microbial fermentation. For specific labeling at the carboxyl group, enzymatic synthesis using ¹³C-labeled precursors is the more direct and efficient method.
1. Enzymatic Synthesis: A Precise and Controlled Approach
Enzymatic synthesis offers a highly specific method for producing L-Tryptophan-1-¹³C. The key to this approach is the use of L-Serine labeled with ¹³C at the carboxyl position (L-Serine-1-¹³C) as a precursor. The enzyme tryptophan synthase then catalyzes the condensation of indole with L-Serine-1-¹³C to yield L-Tryptophan-1-¹³C.
Experimental Protocol: Enzymatic Synthesis of L-Tryptophan-1-¹³C
This protocol outlines the synthesis using tryptophan synthase.
Materials:
-
Tryptophan Synthase (from E. coli or other microbial sources)
-
L-Serine-1-¹³C
-
Indole
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Reaction Mixture Preparation: In a sterile reaction vessel, prepare the reaction mixture containing:
-
Potassium phosphate buffer (pH 8.0)
-
L-Serine-1-¹³C (e.g., 50 mM)
-
Indole (e.g., 50 mM, may be added portion-wise to avoid inhibition)
-
Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)
-
Tryptophan Synthase (e.g., 10-20 g/L of whole cells expressing the enzyme, or a purified equivalent).
-
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 37-40°C, with gentle agitation for a period of 12-24 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of substrates and the formation of L-Tryptophan-1-¹³C.
-
Termination and Product Recovery: Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by heat treatment or pH change). The product, L-Tryptophan-1-¹³C, can then be purified from the reaction mixture.
2. Microbial Fermentation: Leveraging Cellular Metabolism
Microbial fermentation utilizing engineered strains of Escherichia coli or Corynebacterium glutamicum is a common method for large-scale L-tryptophan production. To produce L-Tryptophan-1-¹³C via this route, a ¹³C-labeled carbon source that can be efficiently converted to the carboxyl group of serine, a precursor to tryptophan, is required. However, achieving specific labeling at only the C1 position through fermentation is challenging due to the complex and interconnected nature of metabolic pathways. The carbon from a labeled source like [1-¹³C]-glucose will be distributed throughout the central metabolism, leading to labeling at multiple positions in the final product. Therefore, for specific 1-¹³C labeling, feeding with L-Serine-1-¹³C during the fermentation process is a more targeted approach.
Experimental Protocol: Fed-Batch Fermentation for L-Tryptophan Production
This protocol provides a general framework for the fed-batch fermentation of an engineered E. coli strain for L-tryptophan production. For producing L-Tryptophan-1-¹³C, the fermentation medium would be supplemented with L-Serine-1-¹³C during the production phase.
Materials:
-
Engineered E. coli strain with enhanced tryptophan production pathways.
-
Seed medium and Fermentation medium (compositions provided in the data tables).
-
¹³C-labeled precursor (e.g., L-Serine-1-¹³C).
-
Bioreactor with controls for pH, temperature, and dissolved oxygen.
Procedure:
-
Inoculum Preparation: Cultivate the engineered E. coli strain in a seed medium overnight.
-
Bioreactor Setup and Inoculation: Prepare the fermentation medium in a sterilized bioreactor and inoculate with the seed culture.
-
Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is depleted.
-
Fed-Batch Phase: Initiate a feeding strategy with a concentrated feed solution to maintain a controlled growth rate and induce tryptophan production. For labeled production, L-Serine-1-¹³C would be included in the feed or added as a separate solution.
-
Process Control: Maintain the pH at a setpoint (e.g., 6.5-7.2) using a base like NH₄OH, and control the temperature (e.g., 37°C) and dissolved oxygen levels.
-
Harvesting: After the desired fermentation time (typically 24-72 hours), harvest the culture broth for product purification.
Purification and Analysis
Purification of L-Tryptophan-1-¹³C
Ion-exchange chromatography is a robust method for purifying L-tryptophan from the reaction mixture or fermentation broth.
Experimental Protocol: Purification by Ion-Exchange Chromatography
Materials:
-
Strong acid cation exchange resin.
-
Hydrochloric acid (for pH adjustment).
-
Ammonia solution (for elution).
-
Chromatography column.
Procedure:
-
Sample Preparation: Centrifuge the reaction mixture or fermentation broth to remove cells and other solids. Adjust the pH of the supernatant to 2-5 with a mineral acid like HCl to facilitate binding to the cation exchange resin.
-
Column Loading: Load the prepared sample onto the equilibrated cation exchange column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound L-Tryptophan-1-¹³C using an ammonia solution (e.g., 2.0 M).
-
Product Recovery: Collect the fractions containing L-Tryptophan-1-¹³C. The ammonia can be removed by evaporation, and the product can be crystallized by cooling the concentrated solution.
Analysis of Isotopic Enrichment
The isotopic enrichment of the final product can be determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): LC-MS is a sensitive technique to determine the isotopic abundance. The mass spectrum will show a molecular ion peak for the unlabeled L-tryptophan (at m/z 205.08 for [M+H]⁺) and a peak for the ¹³C-labeled product at m/z 206.08. The relative intensities of these peaks can be used to calculate the percentage of isotopic enrichment.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides direct evidence of the position and extent of labeling. The spectrum of L-Tryptophan-1-¹³C will show a significantly enhanced signal for the carboxyl carbon compared to the natural abundance spectrum.
Quantitative Data
The yield of L-Tryptophan-1-¹³C can vary significantly depending on the chosen method and optimization of the experimental conditions.
| Method | Key Parameters | Reported Yield of L-Tryptophan | Expected Isotopic Enrichment for 1-¹³C | References |
| Enzymatic Synthesis | Tryptophan Synthase, 50 mM L-Serine, 50 mM Indole, 40°C, pH 8, 12h | 81% (molar yield from L-Serine) | >98% (dependent on precursor purity) | [1] |
| Microbial Fermentation | Engineered E. coli, Fed-batch culture | 25.5 g/L to 54.5 g/L | Variable (dependent on precursor and metabolic scrambling) | [3][4] |
Table 1: Comparison of Biosynthetic Methods for L-Tryptophan Production.
| Medium Component | Seed Medium (per liter) | Fermentation Medium (per liter) |
| Glucose | 30 g | 10 g (initial) |
| Yeast Extract | 2 g | 3 g |
| KH₂PO₄ | 2 g | 2.5 g |
| (NH₄)₂SO₄ | 2.5 g | 3 g |
| MgSO₄·7H₂O | 1 g | 2 g |
| Citric Acid | 2 g | 6 g |
| Trace Elements | 1 mL | 1 mL |
| Vitamins (Biotin, Thiamine) | 0.1 mg, 0.5 mg | 0.1 mg, 0.5 mg |
Table 2: Example Media Composition for E. coli Fermentation.
Visualizations
References
Methodological & Application
Application Notes and Protocols for L-Tryptophan-1-13C in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan-1-13C is a stable isotope-labeled form of the essential amino acid L-tryptophan, where the carbon atom at the C1 position of the carboxylic acid group is replaced with a ¹³C isotope. This isotopic enrichment makes it a powerful tool in mass spectrometry-based quantitative analysis. Its primary applications lie in metabolic research, proteomics, and clinical diagnostics, where it serves as a tracer to elucidate metabolic pathways or as an internal standard for accurate quantification of tryptophan and its metabolites.[1][2] The molecular weight of L-Tryptophan-1-¹³C is approximately 205.22 g/mol , compared to the 204.23 g/mol of unlabeled L-tryptophan.[3]
Applications
The use of this compound in mass spectrometry offers several advantages, including high accuracy and precision in quantification by correcting for variations in sample preparation and instrument response.[4] Key applications include:
-
Metabolic Flux Analysis: Tracing the flow of tryptophan through various metabolic pathways, such as the kynurenine and serotonin pathways.[5]
-
Quantitative Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to quantify changes in protein expression.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and tryptophan-based drugs.
-
Clinical Diagnostics: As an internal standard for the accurate measurement of tryptophan and its metabolites in biological fluids, which can serve as biomarkers for various diseases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the major metabolic pathways of L-tryptophan and a general workflow for a SILAC-based metabolic study using this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Study using SILAC
Objective: To quantify the conversion of isotope-labeled L-tryptophan into its metabolites in a cell culture model.
Materials:
-
Cells of interest
-
SILAC-certified cell culture medium deficient in tryptophan
-
"Light" (unlabeled) L-tryptophan
-
"Heavy" (this compound)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture two populations of cells: one in medium supplemented with "light" L-tryptophan (control) and the other in medium supplemented with "heavy" this compound (experimental).
-
Allow the cells to grow for several passages to ensure complete incorporation of the labeled amino acid into the cellular proteome and metabolite pools.
-
Apply the experimental treatment (e.g., a drug candidate) to the cell population grown in the "heavy" medium.
-
After the desired treatment period, harvest the cells, wash with PBS, and lyse them to extract metabolites and proteins.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Analyze the mixed sample by LC-MS. The mass spectrometer will detect pairs of "light" and "heavy" metabolites and peptides.
-
The relative peak intensities of the isotopic pairs will be used to quantify the changes in metabolite levels and protein expression in response to the treatment.
Protocol 2: In Vivo Metabolic Fate Study
Objective: To trace the metabolism of isotope-labeled L-tryptophan in a whole-organism model.
Materials:
-
Animal model (e.g., mouse, rat)
-
This compound in a sterile vehicle for administration
-
Blood and tissue collection supplies
-
Sample processing reagents (for plasma separation, tissue homogenization)
-
LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Procedure:
-
Administer a defined dose of this compound to the animal model (e.g., via oral gavage or intravenous infusion).
-
Collect blood samples at various time points post-administration.
-
At the end of the study, collect relevant tissues (e.g., liver, brain).
-
Process the blood samples to separate plasma.
-
Homogenize the tissue samples.
-
Extract metabolites from the plasma and tissue homogenates.
-
Analyze the extracts by LC-MS or GC-MS to identify and quantify the labeled tryptophan and its metabolites.
-
The temporal changes in the concentrations of the labeled compounds will provide insights into the kinetics of tryptophan metabolism.
Protocol 3: Sample Preparation for LC-MS/MS Analysis of Tryptophan and Metabolites
Objective: To prepare biological samples for the quantitative analysis of tryptophan and its metabolites using LC-MS/MS.
Materials:
-
Biological sample (e.g., serum, plasma, cell lysate)
-
Internal standard solution (containing this compound and other relevant labeled metabolites)
-
Protein precipitation solution (e.g., 30% sulfosalicylic acid, acetonitrile, or methanol)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw the biological samples on ice.
-
To a 50 µL aliquot of the sample, add a known amount of the internal standard working solution.
-
Add the protein precipitation solution (e.g., 5 µL of 30% sulfosalicylic acid solution).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube.
-
The sample may be further diluted with an appropriate mobile phase before injection into the LC-MS/MS system.
-
For some applications, a drying step using nitrogen blowdown followed by reconstitution in a suitable solvent might be necessary to concentrate the analytes.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from mass spectrometry experiments using this compound. The values presented are illustrative and can vary depending on the specific experimental conditions, matrix, and instrumentation.
Table 1: LC-MS/MS Method Parameters for Tryptophan Metabolite Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 silica column | |
| Mobile Phase A | 5 mmol/l ammonium acetate in water | |
| Mobile Phase B | Methanol | |
| Gradient | Binary gradient | |
| Flow Rate | 0.25 ml/min | |
| Injection Volume | 10 µl | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Typical Performance Characteristics for Quantification of Tryptophan and Metabolites
| Analyte | Linear Range | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Precision (CV%) |
| Tryptophan | 0.1 - 500 µM | 0.1 - 50 nM | 0.5 - 100 nM | 1.3 - 16.0% |
| Kynurenine | 0.04 - 40 µM | 0.1 - 50 nM | 0.5 - 100 nM | 1.3 - 16.0% |
| Kynurenic Acid | 0.002 - 20 µM | 0.1 - 50 nM | 0.5 - 100 nM | 1.3 - 16.0% |
| Xanthurenic Acid | 0.001 - 10 µM | 0.1 - 50 nM | 0.5 - 100 nM | 1.3 - 16.0% |
| Indoxyl Sulfate | 0.1 - 500 µM | 0.1 - 50 nM | 0.5 - 100 nM | 1.3 - 16.0% |
Data compiled from references. The ranges represent typical values and may vary based on the specific assay and matrix.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals utilizing mass spectrometry. Its application in metabolic labeling and as an internal standard enables precise and accurate quantification of tryptophan and its metabolites, providing valuable insights into biological processes, disease mechanisms, and drug efficacy. The protocols and data presented here serve as a comprehensive guide for the effective implementation of this compound in mass spectrometry-based studies.
References
Quantitative Analysis of L-Tryptophan Using L-Tryptophan-1-¹³C as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of L-Tryptophan in biological matrices using a stable isotope-labeled internal standard, L-Tryptophan-1-¹³C, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this essential amino acid.
Introduction
L-Tryptophan is an essential amino acid and a precursor to several biologically active metabolites, including the neurotransmitter serotonin and metabolites in the kynurenine pathway.[1][2][3][4][5] Accurate quantification of L-Tryptophan is crucial for understanding its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as L-Tryptophan-1-¹³C, is the gold standard for quantitative analysis by mass spectrometry. This internal standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
L-Tryptophan (analyte)
-
L-Tryptophan-1-¹³C (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Human plasma/serum (or other biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of L-Tryptophan in LC-MS grade water.
-
Prepare a 1 mg/mL stock solution of L-Tryptophan-1-¹³C in LC-MS grade water.
-
-
Working Standard Solutions:
-
Prepare a series of L-Tryptophan working solutions by serially diluting the primary stock solution with water to create calibration standards.
-
Prepare a working internal standard (IS) solution of L-Tryptophan-1-¹³C at a fixed concentration (e.g., 1 µg/mL) by diluting the primary IS stock solution with water.
-
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma, serum, and cell culture supernatants.
-
Pipette 50 µL of the biological sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 10 µL of the L-Tryptophan-1-¹³C internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 1% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize typical quantitative parameters for the analysis of L-Tryptophan using an isotopic internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tryptophan | 205.1 | 188.1 / 146.1 | Optimized for instrument |
| L-Tryptophan-1-¹³C | 206.1 | 189.1 / 147.1 | Optimized for instrument |
Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used.
Table 2: Method Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity Range | 1.25 - 4000 ng/mL | |
| 4 - 2000 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-day Precision (%RSD) | < 5% | |
| Inter-day Precision (%RSD) | < 9% | |
| Accuracy/Recovery | 85 - 115% | |
| Lower Limit of Quantification (LLOQ) | 0.55 ng/mL |
Visualizations
L-Tryptophan Metabolic Pathways
L-Tryptophan is metabolized through three primary pathways: the Kynurenine pathway, the Serotonin pathway, and the Indole pathway.
References
- 1. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Tryptophan Metabolism | HMT [en.humanmetabolome.com]
Application Notes & Protocols: L-Tryptophan-1-13C in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tracing the Fate of an Essential Amino Acid
L-Tryptophan is an essential amino acid crucial for protein synthesis and is the metabolic precursor for numerous bioactive compounds, including the neurotransmitter serotonin, melatonin, and nicotinamide adenine dinucleotide (NAD+). The metabolic pathways of tryptophan are complex and their dysregulation is implicated in a wide range of pathologies, from neurodegenerative disorders to cancer.[1][2]
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions.[3] When combined with stable isotope tracers, such as L-Tryptophan-1-13C, it allows for the precise tracking of carbon atoms through specific metabolic pathways.[4] By introducing L-Tryptophan labeled with a heavy carbon isotope (¹³C) at the carboxyl group (C1), researchers can monitor its conversion into various downstream metabolites using techniques like mass spectrometry or breath tests.[5] This provides a dynamic and quantitative map of tryptophan metabolism, offering critical insights into cellular physiology in both health and disease.
Key Metabolic Pathways of L-Tryptophan
Tryptophan catabolism primarily proceeds via three main pathways:
-
Kynurenine Pathway: Accounting for over 95% of tryptophan degradation, this pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). It produces several neuroactive metabolites, including the neuroprotective kynurenic acid (KYNA) and the potentially neurotoxic quinolinic acid (QUIN), which is also a precursor for NAD+ synthesis. Dysregulation of this pathway is strongly linked to inflammatory and neurological disorders.
-
Serotonin Pathway: A small but vital fraction (about 1-2%) of tryptophan is converted to 5-hydroxytryptophan (5-HTP) and then to serotonin (5-HT), a critical neurotransmitter involved in regulating mood, sleep, and cognition. This pathway is a primary target for many antidepressant drugs.
-
Indole Pathway: In the gut, commensal bacteria metabolize tryptophan into various indole derivatives, such as indole-3-propionic acid and indole-3-acetic acid. These molecules can act as signaling molecules influencing the gut-brain axis and host immunity.
References
Application Notes and Protocols for Protein Turnover Studies with L-Tryptophan-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental biological process crucial for cellular maintenance, adaptation, and overall organismal health. Dysregulation of protein turnover is implicated in a wide array of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. The study of protein turnover provides invaluable insights into disease mechanisms and the pharmacodynamics of therapeutic interventions. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone for accurately quantifying protein turnover rates in vivo and in vitro.
L-Tryptophan, an essential amino acid, is a vital component of protein synthesis and a precursor to several bioactive molecules, including serotonin and kynurenine. While less commonly used than other amino acids like leucine or lysine for protein turnover studies, L-Tryptophan labeled with a stable isotope, such as L-Tryptophan-1-¹³C, offers a valuable tool for these investigations. The single ¹³C label on the carboxyl group provides a distinct mass shift that can be traced as it is incorporated into newly synthesized proteins.
This document provides detailed application notes and generalized protocols for conducting protein turnover studies using L-Tryptophan-1-¹³C. The methodologies described are based on established principles of stable isotope tracer studies and can be adapted for various research models.
Principle of the Method
The core principle involves introducing L-Tryptophan-1-¹³C into a biological system (cell culture or in vivo model). This labeled amino acid enters the free amino acid pool and is utilized by the cellular machinery for the synthesis of new proteins. Over time, the enrichment of ¹³C in the proteome increases. By measuring the rate of incorporation of L-Tryptophan-1-¹³C into specific proteins or the entire proteome, the fractional synthesis rate (FSR) can be calculated. This is typically achieved by isolating proteins, digesting them into peptides, and analyzing the isotopic enrichment of tryptophan-containing peptides using mass spectrometry.
Key Applications
-
Metabolic Research: Quantifying the impact of nutritional interventions, disease states, or genetic modifications on protein synthesis rates in various tissues.
-
Drug Development: Assessing the effect of novel therapeutic agents on the turnover of target proteins and pathways, providing insights into mechanism of action and pharmacodynamics.
-
Disease Biomarker Discovery: Identifying changes in protein turnover that may serve as early indicators or prognostic markers for various diseases.
-
Neuroscience: Investigating the dynamics of protein synthesis in the brain, given tryptophan's role as a precursor to neurotransmitters.
Experimental Workflow Overview
The general workflow for a protein turnover study using L-Tryptophan-1-¹³C involves several key stages, from tracer administration to data analysis.
Caption: Generalized Experimental Workflow for Protein Turnover Studies.
Protocol 1: In Vivo Protein Turnover Study in a Rodent Model
This protocol outlines a generalized procedure for measuring protein synthesis rates in a rodent model using a primed-constant infusion of L-Tryptophan-1-¹³C.
Materials:
-
L-Tryptophan-1-¹³C (sterile, pyrogen-free)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for catheter placement
-
Infusion pump
-
Blood collection tubes (with anticoagulant)
-
Tissue collection tools (forceps, scalpels)
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to achieve a post-absorptive state, with free access to water.
-
Catheterization: Anesthetize the animal and surgically implant catheters in a suitable artery (for blood sampling) and vein (for infusion). Allow for a recovery period.
-
Tracer Preparation: Prepare the L-Tryptophan-1-¹³C solution in sterile saline. A priming dose is calculated to rapidly achieve isotopic steady-state in the precursor pool, followed by a continuous infusion. Note: The exact dosage will need to be optimized for the specific animal model and research question. A starting point could be a prime of 1 mg/kg and a continuous infusion of 1 mg/kg/hr.
-
Tracer Administration: Administer the priming dose as a bolus, immediately followed by the start of the constant infusion using an infusion pump.
-
Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0, 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of the plasma L-Tryptophan-1-¹³C precursor pool. Centrifuge blood to separate plasma and store at -80°C.
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Sample Processing:
-
Plasma Precursor Enrichment: Precipitate plasma proteins and analyze the supernatant for L-Tryptophan-1-¹³C enrichment by LC-MS/MS.
-
Tissue Protein Incorporation:
-
Homogenize a weighed portion of the frozen tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Quantify the protein concentration.
-
Take a known amount of protein (e.g., 50-100 µg), reduce the disulfide bonds, alkylate the cysteine residues, and digest with trypsin overnight.
-
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Develop a targeted method to specifically measure the isotopic ratio of known tryptophan-containing peptides from proteins of interest. Monitor the precursor ions for both the unlabeled (M) and the ¹³C-labeled (M+1) peptides.
-
-
Data Analysis and FSR Calculation:
-
Determine the isotopic enrichment of L-Tryptophan-1-¹³C in the plasma (precursor pool) and in the protein-bound tryptophan (product).
-
Calculate the Fractional Synthesis Rate (FSR) using the precursor-product model:
-
FSR (%/hour) = (E_p / E_a) x (1/t) x 100
-
Where:
-
E_p is the enrichment of L-Tryptophan-1-¹³C in the protein-bound pool at the end of the infusion.
-
E_a is the average enrichment of L-Tryptophan-1-¹³C in the plasma precursor pool during the infusion.
-
t is the duration of the infusion in hours.
-
-
-
Protocol 2: In Vitro Protein Turnover Study in Cell Culture
This protocol describes a method for measuring protein synthesis in cultured cells using a pulse-labeling approach with L-Tryptophan-1-¹³C.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Custom-made tryptophan-free medium
-
L-Tryptophan (unlabeled)
-
L-Tryptophan-1-¹³C
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay
-
Reagents for protein digestion
-
LC-MS/MS system
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard culture medium.
-
Medium Preparation: Prepare a "light" medium by supplementing tryptophan-free medium with unlabeled L-Tryptophan to the normal concentration. Prepare a "heavy" medium by supplementing tryptophan-free medium with L-Tryptophan-1-¹³C at the same concentration.
-
Pulse Labeling:
-
Wash the cells with PBS to remove the standard medium.
-
Replace the medium with the "heavy" medium containing L-Tryptophan-1-¹³C.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to remove debris.
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysate.
-
Digest a known amount of protein using the same procedure as in the in vivo protocol (reduction, alkylation, trypsin digestion).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS.
-
Measure the ratio of the heavy (¹³C-labeled) to light (unlabeled) forms of tryptophan-containing peptides.
-
-
Data Analysis:
-
The fractional incorporation of the labeled tryptophan can be calculated for each identified peptide at each time point.
-
The rate of protein synthesis can be determined by fitting the time-course data of fractional incorporation to a one-phase association model.
-
Data Presentation
Due to the limited specific data available for protein turnover studies using L-Tryptophan-1-¹³C, the following tables are presented as templates. Researchers should populate these with their own experimental data.
Table 1: Hypothetical Precursor Enrichment in a Rodent In Vivo Study
| Time Point (minutes) | Plasma L-Tryptophan-1-¹³C Enrichment (Mole Percent Excess) |
| 0 | 0.00 |
| 30 | 4.85 |
| 60 | 5.10 |
| 90 | 5.05 |
| 120 | 5.00 |
| Average | 5.00 |
Table 2: Hypothetical Protein-Specific Fractional Synthesis Rates (FSR) in Liver Tissue
| Protein | FSR (%/day) - Control Group | FSR (%/day) - Treatment Group | p-value |
| Albumin | 12.5 ± 1.1 | 11.8 ± 1.3 | >0.05 |
| Catalase | 8.2 ± 0.9 | 10.5 ± 1.0 | <0.05 |
| Cytochrome P450 2E1 | 15.3 ± 1.5 | 9.7 ± 1.2 | <0.01 |
Signaling Pathway Visualization
The mTOR (mammalian target of rapamycin) pathway is a central regulator of protein synthesis. Nutrients, such as amino acids, are key activators of this pathway.
Caption: Simplified mTORC1 Signaling Pathway in Protein Synthesis.
Concluding Remarks
The use of L-Tryptophan-1-¹³C as a tracer for protein turnover studies is a viable, albeit less common, approach. The protocols and guidelines presented here provide a framework for designing and executing such studies. Careful optimization of tracer dosage, infusion or labeling times, and mass spectrometry methods will be critical for obtaining high-quality, reproducible data. The insights gained from these studies can significantly advance our understanding of protein dynamics in health and disease, and aid in the development of novel therapeutics.
Application Notes and Protocols for Studying the Kynurenine Pathway Using L-Tryptophan-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is the primary metabolic route for the essential amino acid L-tryptophan, accounting for over 95% of its degradation.[1][2] This pathway produces a range of bioactive metabolites, collectively known as kynurenines, which are implicated in numerous physiological and pathological processes, including immune regulation, neurotransmission, and inflammation.[3] Dysregulation of the kynurenine pathway is associated with a variety of disorders, such as neurodegenerative diseases, psychiatric conditions, and cancer.[1][3]
Stable isotope labeling with compounds like L-Tryptophan-1-13C offers a powerful tool for dynamically studying the flux and activity of the kynurenine pathway in both in vivo and in vitro settings. By tracing the metabolic fate of the 13C label, researchers can gain insights into enzyme kinetics, overall pathway activity, and the impact of therapeutic interventions. These application notes provide detailed protocols for utilizing this compound to investigate the kynurenine pathway.
Principle of this compound Tracing
The core principle behind using this compound is the enzymatic cleavage of the indole ring of tryptophan by either indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the pathway. When the 1-carbon of the tryptophan backbone is labeled with 13C, this labeled carbon is eventually released as 13CO2 further down the pathway, specifically during the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid. The measurement of 13CO2 in exhaled breath (in vivo) or the quantification of 13C-labeled metabolites in biological samples (in vitro and ex vivo) allows for a dynamic assessment of pathway activity.
Visualization of the Kynurenine Pathway
The following diagram illustrates the major steps of the kynurenine pathway and the point at which 13CO2 is released from this compound.
Application 1: In Vivo Assessment of Whole-Body Kynurenine Pathway Activity
The 13C-Tryptophan Breath Test (13C-TBT)
The 13C-TBT is a non-invasive method to assess the overall in vivo activity of the kynurenine pathway. It is based on the oral administration of a defined dose of this compound and subsequent measurement of the 13CO2/12CO2 ratio in expired air over time.
Experimental Protocol
1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours) prior to the test.
-
A baseline breath sample should be collected before the administration of the this compound.
2. Administration of this compound:
-
A dose of 150 mg of this compound (99 atom% 13C) is dissolved in 100 mL of water.
-
The solution is administered orally to the subject.
3. Breath Sample Collection:
-
Breath samples are collected in 250-mL sampling bags at baseline (0 min) and at specific time points after ingestion, for example: 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes.
-
To collect a sample, the subject should hold their breath for a few seconds and then exhale steadily into the bag.
4. Analysis of Breath Samples:
-
The 13CO2/12CO2 ratio in the exhaled air is analyzed using an isotope ratio mass spectrometer (IRMS) or a non-dispersive, isotope-selective infrared spectrometer (NDIRS).
5. Data Analysis:
-
The change in the 13CO2/12CO2 ratio from baseline is expressed as the delta over baseline (DOB, in units of ‰).
-
Key parameters to be calculated include:
-
Cmax: The maximal DOB value observed.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The area under the DOB-time curve.
-
Cumulative Percentage Dose Recovered (CPDR): This represents the percentage of the administered 13C dose recovered as 13CO2 over the test period.
-
Experimental Workflow: 13C-Tryptophan Breath Test
Data Presentation: 13C-TBT in Major Depressive Disorder
The following table summarizes data from a study comparing kynurenine pathway activity in patients with major depressive disorder (MDD) and healthy controls (HC) using the 13C-TBT.
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |
| Cmax (‰) | 6.5 ± 2.6 | 4.3 ± 1.8 | 0.002 |
| Tmax (min) | 71.7 ± 29.5 | 73.8 ± 32.1 | 0.825 |
| AUC (%*min) | 664.1 ± 274.6 | 462.6 ± 204.4 | 0.008 |
| CRR₀₋₁₈₀ (%) | 4.6 ± 1.9 | 3.2 ± 1.4 | 0.004 |
| Data are presented as mean ± standard deviation. Cmax: maximal Δ13CO2; Tmax: time to Cmax; AUC: area under the Δ13CO2-time curve; CRR₀₋₁₈₀: cumulative recovery rate during the 180-min test. |
Application 2: In Vitro and Ex Vivo Quantification of Kynurenine Pathway Metabolites
LC-MS/MS Analysis of 13C-Labeled Metabolites
This application focuses on the use of this compound in cell culture or tissue homogenates to measure the activity of IDO1 and TDO and to trace the metabolic flux through the kynurenine pathway. The quantification of 13C-labeled and unlabeled metabolites is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
1. Sample Preparation:
-
Cell Culture Supernatant/Lysate:
-
Culture cells to the desired confluency. For IDO1 induction, treat cells with an appropriate stimulus (e.g., IFN-γ).
-
Replace the culture medium with a medium containing a known concentration of this compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant. For intracellular metabolites, wash cells with PBS and lyse them.
-
To 100 µL of supernatant or lysate, add 10 µL of an internal standard solution (containing deuterated analogs of the metabolites of interest) and 300 µL of ice-cold methanol or acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 15-20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase.
-
-
Plasma/Serum:
-
Thaw frozen samples on ice.
-
To 100 µL of plasma or serum, add an internal standard solution.
-
Add 250-300 µL of a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).
-
Follow steps 1.5 to 1.9 as described for cell culture samples.
-
2. LC-MS/MS Instrumentation and Conditions (Example):
-
UHPLC System: A system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., Zorbax Extend C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient to separate the metabolites of interest (e.g., 0-1 min, 3% B; 1-8 min, 3-35% B; 8-8.01 min, 35-95% B; 8.01-11 min, 95% B, followed by re-equilibration).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
3. Data Analysis:
-
Develop MRM transitions for both the unlabeled and 13C-labeled versions of tryptophan and its metabolites. The 13C-label from this compound will be incorporated into downstream metabolites up to 3-Hydroxykynurenine.
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each metabolite using a calibration curve prepared with known standards.
-
Determine the isotopic enrichment (ratio of labeled to unlabeled metabolite) to assess the metabolic flux.
Experimental Workflow: In Vitro LC-MS/MS Analysis
References
Application Notes and Protocols: Tracing Serotonin and Melatonin Synthesis with L-Tryptophan-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) and melatonin are crucial indoleamines involved in a vast array of physiological processes, including mood regulation, sleep-wake cycles, and neuroendocrine function. Their synthesis originates from the essential amino acid L-tryptophan. Understanding the dynamics of these pathways is paramount for research in neuroscience, pharmacology, and drug development for neurological and psychiatric disorders.
Stable isotope tracing using ¹³C-labeled L-tryptophan offers a powerful methodology to dynamically track the flux through the serotonin and melatonin synthesis pathways in vivo and in vitro. This document provides detailed application notes and protocols for utilizing L-Tryptophan-1-¹³C as a tracer to elucidate the synthesis rates of serotonin and melatonin. A critical consideration in using L-Tryptophan-1-¹³C is the decarboxylation step in the synthesis of serotonin, which results in the loss of the ¹³C-labeled carboxyl group. Therefore, this tracer is primarily used to measure the activity of the rate-limiting enzyme, tryptophan hydroxylase (TPH), by quantifying the formation of 5-hydroxy-L-tryptophan (5-HTP) or by comparing the turnover of the labeled tryptophan pool under different physiological or pharmacological conditions.
Biochemical Pathway
The synthesis of serotonin and melatonin from L-tryptophan is a multi-step enzymatic process. L-tryptophan is first hydroxylated to 5-hydroxy-L-tryptophan (5-HTP) by tryptophan hydroxylase (TPH), the rate-limiting enzyme in this pathway. Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin. In the pineal gland, serotonin is further acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, which is then methylated by acetylserotonin O-methyltransferase (ASMT) to yield melatonin.
Application Notes and Protocols: L-Tryptophan-1-13C Breath Test for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The L-Tryptophan-1-13C breath test is a non-invasive diagnostic tool used to investigate the in vivo activity of the kynurenine pathway, a major route of tryptophan metabolism. This test is particularly valuable for assessing the activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the initial and rate-limiting enzymes in this pathway.[1][2][3] IDO activity is of significant interest in various research and clinical settings as it plays a crucial role in immune regulation and has been implicated in the pathophysiology of several conditions, including cancer, autoimmune diseases, neurodegenerative disorders, and major depressive disorder.[1][4]
The principle of the test involves the oral administration of L-Tryptophan labeled with a stable isotope, carbon-13 (13C), at the C1 position of the carboxyl group. When L-Tryptophan is metabolized via the kynurenine pathway, the 13C-labeled carboxyl group is cleaved, leading to the formation of 13CO2. This labeled carbon dioxide is then absorbed into the bloodstream, transported to the lungs, and exhaled. By measuring the ratio of 13CO2 to 12CO2 in the exhaled breath over time, the rate of L-Tryptophan catabolism through the kynurenine pathway can be quantified.
Applications
-
Oncology: To assess IDO activity in the tumor microenvironment, which is known to contribute to immune evasion.
-
Immunology: To study immune tolerance and activation in the context of autoimmune diseases, infections, and organ transplantation.
-
Neuroscience: To investigate alterations in the kynurenine pathway in neurodegenerative and psychiatric disorders, such as major depressive disorder.
-
Drug Development: To evaluate the pharmacodynamic effects of novel IDO inhibitors and other immunomodulatory therapies.
Experimental Protocols
A standardized protocol for the this compound breath test is crucial for obtaining reliable and reproducible results. The following is a generalized protocol synthesized from published studies.
1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours) prior to the test.
-
Consumption of foods rich in 13C, such as corn and pineapple, should be avoided for 48-72 hours before the test to minimize baseline fluctuations in 13CO2.
-
Strenuous physical activity should be avoided on the day of the test.
2. Materials:
-
This compound (99 atom % 13C)
-
Drinking water (100-200 mL)
-
Breath collection bags or tubes
-
Infrared spectrometer or gas isotope ratio mass spectrometer for 13CO2/12CO2 analysis.
3. Test Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the this compound.
-
Substrate Administration: Dissolve a single dose of 150 mg of this compound in 100 mL of water. The subject should ingest the solution orally.
-
Post-Dose Breath Sampling: Collect breath samples at regular intervals after ingestion. A typical collection schedule is at 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes.
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using an appropriate analytical instrument.
4. Data Analysis: The results are typically expressed as the change in the 13CO2/12CO2 ratio from baseline (Δ over baseline, DOB). Several key parameters can be derived from the time-course data:
-
Cmax: The maximum DOB value observed during the test.
-
Tmax: The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total amount of 13CO2 exhaled over the test period, calculated from the DOB values.
-
Cumulative Recovery Rate (CRR): The percentage of the administered 13C dose recovered in the breath over the entire test duration.
Data Presentation
The following table summarizes representative quantitative data from a study comparing patients with major depressive disorder (MDD) to healthy controls.
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value | Reference |
| Cmax (%) | 0.25 ± 0.08 | 0.18 ± 0.06 | 0.002 | |
| AUC (%min) | 25.8 ± 8.5 | 18.5 ± 6.3 | 0.008 | |
| CRR at 180 min (%) | 7.9 ± 2.6 | 5.7 ± 1.9 | 0.004 | |
| Administered Dose (mg) | 150 | 150 | N/A | |
| Test Duration (min) | 180 | 180 | N/A |
*Values are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound breath test.
Metabolic Pathway
Caption: Metabolic pathway of this compound leading to 13CO2 exhalation.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine-2,3-Dioxygenase as a Perioperative Marker of the Immune System [frontiersin.org]
- 4. Role of indoleamine 2,3-dioxygenase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Labeling with L-Tryptophan-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics and metabolomics. The use of L-Tryptophan-1-13C, a non-radioactive, heavy isotope-labeled version of the essential amino acid tryptophan, allows for the precise tracing of its metabolic fate within cellular systems. Tryptophan is a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites, including serotonin, melatonin, and kynurenine. The kynurenine pathway, which accounts for the majority of tryptophan catabolism, is of particular interest as its dysregulation has been implicated in numerous pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases. By supplying cells with this compound, researchers can accurately track the flux through these pathways, identify novel therapeutic targets, and elucidate the mechanism of action of drug candidates.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, from cell line selection and labeling to metabolite extraction and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Key Applications
-
Metabolic Flux Analysis: Quantify the rate of tryptophan catabolism through the kynurenine and other metabolic pathways.
-
Target Engagement and Pharmacodynamics: Assess the efficacy of inhibitors targeting enzymes in the tryptophan metabolic network, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).
-
Biomarker Discovery: Identify and quantify 13C-labeled tryptophan metabolites that may serve as biomarkers for disease diagnosis or progression.
-
Understanding Disease Pathophysiology: Investigate the role of aberrant tryptophan metabolism in various diseases.
Experimental Workflow
The general workflow for a cell culture labeling experiment with this compound involves several key steps, from cell culture preparation to data analysis.
L-Tryptophan-1-13C in Proteomics: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of L-Tryptophan-1-13C in quantitative proteomics. This compound is a stable isotope-labeled amino acid that serves as a powerful tool for tracing protein turnover, quantifying protein expression, and elucidating metabolic pathways. Its incorporation into proteins allows for the differentiation and relative or absolute quantification of proteins from different cell populations or experimental conditions using mass spectrometry.
Application Notes
This compound is an isotopic analog of L-tryptophan where the carbon atom at the C1 position of the carboxyl group is replaced with the heavy isotope 13C. This single-carbon label introduces a predictable mass shift of +1 Dalton in peptides containing this amino acid, enabling their distinction from their unlabeled counterparts by mass spectrometry. This property is the foundation of its application in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
The primary applications of this compound in proteomics include:
-
Quantitative Proteomics: this compound is utilized in SILAC experiments to achieve accurate relative and absolute quantification of proteins.[1] By growing one cell population in a medium containing the "light" (unlabeled) L-tryptophan and another in a medium with "heavy" this compound, the resulting proteomes can be mixed, processed, and analyzed together. The ratio of the peak intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of the corresponding protein in the two samples.
-
Protein Turnover Studies: The rate of incorporation of this compound into newly synthesized proteins can be monitored over time to determine protein synthesis and degradation rates. This is crucial for understanding protein homeostasis in various physiological and pathological states.
-
Metabolic Flux Analysis: As a precursor to numerous bioactive molecules, including serotonin and kynurenine, this compound can be used to trace the metabolic fate of tryptophan through different pathways.[2] By tracking the 13C label in downstream metabolites, researchers can quantify the flux through these pathways under different conditions.
-
Drug Development: In the pharmaceutical industry, this compound can be employed to study the effect of drug candidates on protein expression and tryptophan metabolism. This can aid in target validation and understanding the mechanism of action of novel therapeutics.
Quantitative Data Presentation
The following table illustrates how quantitative data from a SILAC experiment using this compound can be presented. The data represents a hypothetical comparison of protein expression between a control and a treated cell line. The ratios are derived from the mass spectrometry analysis of "heavy" (this compound labeled) and "light" (unlabeled) peptide pairs.
| Protein ID | Gene Name | Protein Name | Peptide Sequence | Heavy/Light Ratio | Fold Change | p-value | Regulation |
| P02768 | ALB | Serum albumin | LVVNEVTEFAK | 1.98 | 1.98 | 0.045 | Upregulated |
| P68871 | HBB | Hemoglobin subunit beta | VNVDEVGGEALGR | 0.52 | -1.92 | 0.031 | Downregulated |
| Q9Y6K9 | PARK7 | Parkinson disease protein 7 | VDPVQFIFK | 1.05 | 1.05 | 0.89 | Unchanged |
| P10636 | GSN | Gelsolin | FAFWDK | 2.54 | 2.54 | 0.012 | Upregulated |
| P08670 | VIM | Vimentin | YLGSVSSSR | 0.45 | -2.22 | 0.023 | Downregulated |
Experimental Protocols
Protocol 1: SILAC Labeling of Mammalian Cells with this compound
This protocol describes the metabolic labeling of two populations of mammalian cells for comparative proteomic analysis.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-tryptophan
-
"Light" L-tryptophan (unlabeled)
-
"Heavy" this compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Media Preparation:
-
Prepare "Light" SILAC medium by supplementing the tryptophan-deficient medium with unlabeled L-tryptophan to the normal physiological concentration. Add 10% dFBS and other necessary supplements (e.g., penicillin/streptomycin).
-
Prepare "Heavy" SILAC medium by supplementing the tryptophan-deficient medium with this compound to the same final concentration. Add 10% dFBS and other supplements.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "Light" SILAC medium and the other in the "Heavy" SILAC medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other cell population will serve as the control.
-
-
Cell Harvesting and Lysis:
-
After the desired treatment period, wash the cells with ice-cold PBS and harvest them using trypsin-EDTA.
-
Pellet the cells by centrifugation and wash again with PBS.
-
Lyse the cell pellets from both "light" and "heavy" populations separately using a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 2: In-solution Tryptic Digestion of SILAC-labeled Proteins
This protocol outlines the steps for digesting the mixed protein sample into peptides suitable for mass spectrometry analysis.
Materials:
-
Mixed protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To the mixed protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce the disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes to alkylate the cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the protein mixture with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin to the protein mixture at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and subsequent data processing.
Materials:
-
Dried peptide sample from Protocol 2
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer coupled to a nano-HPLC system)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide sample in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into the nano-HPLC system for separation.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software package.
-
Configure the software to search a protein database (e.g., UniProt) and to identify peptides and proteins.
-
Crucially, set the software to recognize this compound as a variable modification to allow for the identification and quantification of the "heavy" labeled peptides.
-
The software will automatically calculate the heavy-to-light ratios for each identified peptide and protein, providing the quantitative information.
-
Visualizations
Tryptophan Metabolism Signaling Pathways
The following diagrams illustrate the major metabolic pathways of tryptophan.
Caption: Major metabolic pathways of L-Tryptophan.
Experimental Workflow for SILAC Proteomics
This diagram outlines the general workflow for a quantitative proteomics experiment using SILAC with this compound.
Caption: SILAC experimental workflow using this compound.
References
Troubleshooting & Optimization
Technical Support Center: L-Tryptophan-1-13C Tracer Studies
Welcome to the technical support center for L-Tryptophan-1-13C tracer studies. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing, executing, and interpreting their stable isotope tracer experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of the 1-13C label from this compound?
A1: The 13C label at the first carbon position of the indole ring of L-Tryptophan is primarily released as 13CO2 during its catabolism through the kynurenine pathway.[1][2][3] Specifically, the conversion of 3-hydroxy-L-kynurenine (3-OH-KYN) to 3-hydroxyanthranilic acid (3HAA) results in the release of the labeled carbon as 13CO2.[1][3] This makes the measurement of expired 13CO2 a valuable non-invasive method for assessing the activity of this pathway. It is important to note that the serotonin pathway can also produce 13CO2 from this tracer, but this route accounts for a much smaller percentage (1-3%) of overall tryptophan metabolism.
Q2: How can I be sure that the observed 13CO2 in a breath test is from the kynurenine pathway and not other metabolic routes?
A2: While other minor pathways can contribute to 13CO2 production, over 90% of dietary tryptophan is metabolized via the kynurenine pathway. The initial and rate-limiting enzymes of this pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are the primary drivers of tryptophan catabolism. The contribution from the serotonin pathway is minimal in comparison. For more precise studies, direct measurement of 13C-labeled kynurenine and its downstream metabolites in plasma or tissue samples using mass spectrometry can confirm the flux through the kynurenine pathway.
Q3: What are the common sources of variability in this compound tracer studies?
A3: Several factors can introduce variability into your results. These include:
-
Physiological State of the Subject: Factors such as age, sex, body weight, and health status (e.g., presence of inflammation or depression) can influence tryptophan metabolism.
-
Dietary Intake: Recent dietary protein intake can affect the baseline plasma tryptophan concentration and dilute the tracer.
-
Tracer Purity: The presence of D-isomer contaminants in the this compound tracer can lead to inaccurate enrichment measurements, particularly in urine samples, due to different renal handling.
-
Vitamin B6 Status: Vitamin B6 is a crucial cofactor for several enzymes in the kynurenine pathway. A deficiency can alter the metabolic flux and the production of 13CO2.
-
Isotopic Steady State: Ensuring that the system has reached isotopic steady state is critical for accurate flux analysis. The time to reach steady state can vary depending on the tissue and the specific metabolite being measured.
Troubleshooting Guides
Issue 1: Low or No Detectable 13C Enrichment in Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Tracer Dose | Review the literature for typical doses used in similar models. For oral administration in humans, doses around 150 mg have been reported. For in vivo animal studies, consult relevant publications for appropriate dosing. |
| Poor Tracer Bioavailability | If administering orally, consider factors affecting absorption. For more direct delivery, intravenous infusion can be used. |
| Rapid Tracer Clearance | A continuous infusion protocol following an initial bolus can help maintain a stable plasma enrichment of the tracer. |
| Sample Preparation Issues | Ensure your metabolite extraction protocol is efficient. Protein precipitation followed by solvent evaporation and reconstitution in a compatible solvent is a common approach. |
| Instrument Sensitivity | Verify the sensitivity of your mass spectrometer. Perform a system suitability test with a known standard of 13C-Tryptophan. |
| Metabolic State | Consider if the metabolic pathway under investigation is inactive or has very low flux under your experimental conditions. |
Issue 2: High Background or Contamination in Mass Spectrometry Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, HPLC or LC-MS grade solvents and reagents. Avoid using detergents that can interfere with mass spectrometry, such as those containing polyethylene glycol (PEG). |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of your target analytes. Optimize your sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or derivatization. |
| Carryover on LC-MS System | Implement a robust column washing protocol between sample injections to prevent carryover from previous runs. |
| Unlabeled Endogenous Metabolites | Small organic acids, which are intermediates in many metabolic pathways, are common contaminants. A procedural blank (a sample prepared without the biological matrix) should be run to identify background contaminants. |
Issue 3: Inconsistent or Non-reproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Collection and Handling | Standardize all sample collection, processing, and storage procedures. For blood samples, process them promptly to separate plasma and store at -80°C. |
| Variability in Experimental Subjects | Ensure that experimental subjects (animals or humans) are appropriately matched for age, sex, and other relevant factors. |
| Not Reaching Isotopic Steady State | Conduct a time-course experiment to determine the time required to reach isotopic steady state for the metabolites of interest. Labeling of glycolytic intermediates can occur within minutes, while TCA cycle intermediates may take hours. |
| Inaccurate Quantification | Use an appropriate internal standard, such as a commercially available mixture of 13C, 15N-labeled amino acids, for accurate quantification. |
Experimental Protocols
Protocol 1: L-[1-13C]Tryptophan Breath Test (13C-TBT) in Humans
This protocol is adapted from studies investigating kynurenine pathway activity in major depressive disorder.
Objective: To non-invasively assess whole-body tryptophan catabolism via the kynurenine pathway.
Materials:
-
L-[1-13C]Tryptophan (150 mg)
-
Breath collection bags
-
Isotope Ratio Mass Spectrometer (IRMS)
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the tracer.
-
Tracer Administration: The subject orally ingests 150 mg of L-[1-13C]Tryptophan.
-
Post-Dose Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a total of 180 minutes.
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using an IRMS.
-
Data Analysis: Calculate the change in 13CO2 enrichment over time (Δ13CO2). Key parameters to determine include the maximal Δ13CO2 (Cmax), the area under the Δ13CO2-time curve (AUC), and the cumulative recovery rate (CRR).
Protocol 2: In Vivo Metabolic Fate Study in an Animal Model
This protocol provides a general framework for tracing the metabolism of this compound in an animal model.
Objective: To determine the kinetics and tissue-specific metabolism of this compound.
Materials:
-
Animal model (e.g., mouse, rat)
-
L-[1-13C]Tryptophan in a sterile vehicle
-
Blood and tissue collection supplies
-
LC-MS/MS system
Procedure:
-
Tracer Administration: Administer a defined dose of L-[1-13C]Tryptophan to the animal via the desired route (e.g., oral gavage, intravenous infusion).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
Tissue Collection: At the end of the study, euthanize the animal and collect relevant tissues (e.g., liver, brain, intestine).
-
Sample Processing:
-
Process blood samples to separate plasma.
-
Homogenize tissue samples.
-
Perform metabolite extraction from plasma and tissue homogenates (e.g., using protein precipitation with sulfosalicylic acid).
-
-
LC-MS/MS Analysis: Analyze the extracts to quantify the enrichment of 13C in tryptophan and its metabolites.
-
Data Analysis: Plot the temporal changes in the concentrations of the labeled compounds to determine the kinetics of tryptophan metabolism.
Quantitative Data Summary
Table 1: Example Parameters from a Human L-[1-13C]Tryptophan Breath Test Study
| Parameter | Description | Typical Value Range (Healthy Controls) | Typical Value Range (MDD Patients) |
| Cmax (%) | Maximal change in 13CO2 enrichment | 0.5 - 1.5 | 1.0 - 2.5 |
| AUC (%*min) | Area under the Δ13CO2-time curve | 50 - 100 | 80 - 150 |
| CRR0–180 (%) | Cumulative recovery rate at 180 min | 1.0 - 2.0 | 1.5 - 3.0 |
Note: These are example ranges and can vary based on the specific study population and protocol.
Table 2: Common LC-MS/MS Parameters for Tryptophan Metabolite Analysis
| Parameter | Setting |
| Chromatography | Reversed-phase or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Visualizations
References
Technical Support Center: L-Tryptophan-1-13C Incorporation
Welcome to the technical support center for L-Tryptophan-1-13C incorporation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in research?
A1: this compound is an isotopically labeled version of the essential amino acid L-Tryptophan. It is used as a tracer in metabolic studies to track the fate of tryptophan through various biochemical pathways, such as the kynurenine and serotonin pathways.[1][2] This allows for precise analysis of metabolic flux, protein turnover, and the identification of biomarkers for various diseases, including neurological disorders and cancer.[1]
Q2: What are the common analytical techniques used to detect this compound incorporation?
A2: The primary methods for detecting and quantifying isotope-labeled amino acids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][] MS is favored for its high sensitivity and resolution in quantifying the labeled molecules and their metabolites, while NMR provides valuable information about molecular structure and dynamics.
Q3: Can this compound be used in whole-organism models?
A3: Yes, after deprotection of any protecting groups (like N-Bsmoc), the isotope-labeled L-Tryptophan can be introduced into cellular or whole-organism models to trace its metabolic fate. This is valuable for in vivo studies of tryptophan metabolism and its role in health and disease.
Q4: Is the stability of L-Tryptophan in cell culture media a concern?
A4: Yes, L-tryptophan can degrade in cell culture media, especially during long-term storage or exposure to stressors like light and elevated temperatures. This degradation can lead to a change in the media's color (browning) and the formation of products that may be toxic to cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound incorporation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Incorporation Efficiency | 1. Incomplete replacement of unlabeled tryptophan with the labeled form. 2. Insufficient cell passaging in labeled media for stable isotope labeling by amino acids in cell culture (SILAC). 3. Dilution of the labeled tryptophan pool by unlabeled amino acids from serum in the culture medium. 4. Degradation of this compound in the culture medium. | 1. Optimize cell culture conditions to ensure complete incorporation. This may include adjusting incubation times and cell density. 2. For SILAC experiments, ensure an adequate number of cell passages to achieve full incorporation of the labeled amino acid. 3. Use dialyzed serum in the culture medium to prevent the introduction of unlabeled amino acids. 4. Prepare fresh media with this compound before each experiment. Consider adding a cell-culture-compatible antioxidant, such as α-ketoglutaric acid, to the media to improve stability. |
| Inaccurate Quantification | 1. Presence of unlabeled or partially labeled proteins. 2. Low chemical purity of the isotope-labeled amino acid. 3. Isotopic scrambling, where the 13C label is transferred to other amino acids. | 1. Verify complete incorporation through preliminary time-course experiments. 2. Ensure the use of high-purity this compound. 3. Use auxotrophic expression hosts that are unable to synthesize tryptophan, which prevents the dilution of the labeled pool with endogenously synthesized unlabeled tryptophan. |
| Media Discoloration and Cell Toxicity | 1. Degradation of tryptophan in the culture medium, leading to the formation of colored and potentially toxic byproducts. | 1. Store cell culture media protected from light and at appropriate temperatures to minimize degradation. 2. Add antioxidants like α-ketoglutaric acid to the media to inhibit browning and the formation of degradation products. 3. Prepare media fresh before use. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling in Cell Culture
This protocol provides a general framework for labeling proteins in mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
L-Tryptophan-free medium
-
Dialyzed Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Methodology:
-
Cell Culture Preparation: Culture cells in complete growth medium to the desired confluency.
-
Adaptation to L-Tryptophan-Free Medium:
-
Wash the cells twice with sterile PBS to remove the existing medium.
-
Replace the standard medium with L-Tryptophan-free medium supplemented with dialyzed FBS and all other necessary amino acids except for tryptophan. .
-
-
Labeling:
-
Add this compound to the L-Tryptophan-free medium at a final concentration typically ranging from 0.1 to 0.5 mM.
-
Incubate the cells in the labeling medium for a predetermined period (e.g., 24-72 hours) to allow for protein synthesis and incorporation of the labeled amino acid. The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
-
Cell Harvest and Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Protein Extraction and Analysis:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the labeled proteins.
-
Proceed with downstream analysis, such as protein quantification, SDS-PAGE, and subsequent mass spectrometry or NMR analysis to determine the incorporation efficiency and study the protein of interest.
-
Protocol 2: Deprotection of N-Bsmoc-L-Tryptophan-1-13C
For metabolic studies where the free amino acid is required, the N-Bsmoc protecting group must be removed.
Materials:
-
Isotope-labeled N-Bsmoc-L-Tryptophan
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Dissolve the isotope-labeled N-Bsmoc-L-tryptophan in a suitable organic solvent such as DCM or DMF.
-
Add a solution of 20% piperidine in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a minimal amount of solvent and precipitate the deprotected L-tryptophan by adding cold diethyl ether.
-
Filter the precipitate and wash with diethyl ether to remove residual piperidine and by-products.
-
If necessary, further purify the isotope-labeled L-tryptophan by recrystallization or chromatography.
-
Verify the purity and identity of the final product using techniques such as NMR and MS.
Visualizations
Experimental Workflow for Isotopic Labeling
Caption: Figure 1: General Experimental Workflow for this compound Labeling.
Tryptophan Metabolic Pathways
Caption: Figure 2: Major Metabolic Pathways of Tryptophan.
Troubleshooting Logic Flow
Caption: Figure 3: Troubleshooting Logic for Low Incorporation Efficiency.
References
minimizing isotopic scrambling with L-Tryptophan-1-13C
Technical Support Center: L-Tryptophan-1-13C
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
A1: Isotopic scrambling refers to the deviation of isotope labeling patterns in metabolites from what is expected based on known metabolic pathways.[1] It involves the randomization of isotope positions within a molecule, which can lead to erroneous calculations in metabolic flux analysis (13C-MFA). With this compound, the primary "scrambling" concern is not the label moving to other positions within the tryptophan molecule itself, but rather two other phenomena:
-
Predictable Label Loss: The 13C label is on the carboxyl group, which is readily lost as 13CO2 early in the major catabolic pathway (the kynurenine pathway).[2][3] While this is an expected outcome, it means the label will not be present in downstream metabolites of this pathway.
-
Label Re-incorporation: The 13CO2 released can be re-fixed into other central carbon metabolites by carboxylating enzymes (e.g., pyruvate carboxylase), leading to unexpected labeling in unrelated pathways.[1] This complicates the interpretation of metabolic flux.
Q2: What are the primary causes of unexpected labeling patterns when using this compound?
A2: Unexpected labeling patterns can arise from both biological and analytical sources:
-
Biological Causes:
-
Metabolic Branching: Tryptophan is a precursor for several pathways, including protein synthesis, the kynurenine pathway (>90% of catabolism), and the serotonin pathway (~1-3%).[4] The flux through these different routes dictates the label's fate.
-
Reversible Enzymatic Reactions: High rates of reversible reactions can redistribute labeled carbons within a molecule and connected metabolic pools.
-
CO2 Re-fixation: As mentioned, 13CO2 released from tryptophan catabolism can be re-incorporated into the central carbon metabolism, scrambling the signal.
-
Tryptophanase Activity (in bacteria): In bacterial expression systems, the enzyme tryptophanase can cleave tryptophan into indole, pyruvate, and ammonia. This can result in the scrambling of the isotopic label into other metabolic products.
-
-
Analytical Causes:
-
In-Source Fragmentation: High-energy conditions within the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI) can cause the this compound molecule to fragment before detection, leading to an apparent loss of the label.
-
Instrument Variability: Improper mass spectrometer calibration or tuning can lead to inconsistent and inaccurate measurements of isotopologue distributions.
-
Q3: How can I differentiate between biological (metabolic) and analytical (in-source) scrambling?
A3: To distinguish between these sources, you can perform the following tests:
-
Direct Infusion Analysis: Infuse a pure standard of this compound directly into the mass spectrometer. Vary the source conditions (e.g., capillary voltage, source temperature). If the M+0 peak (unlabeled fragment) increases relative to the M+1 peak at higher energy settings, it indicates that in-source fragmentation is occurring.
-
Analyze Unlabeled Control Samples: Process and analyze biological samples that were grown with unlabeled tryptophan. The presence of any M+1 signal for metabolites that should be unlabeled can help identify interference or background noise.
-
Time-Course Experiment: Analyze samples at multiple time points after introducing the labeled tryptophan. Biological scrambling often takes time to manifest as the label moves through metabolic pathways, whereas analytical issues will be present immediately and consistently across all time points.
Q4: What is the primary metabolic fate of the 1-13C label?
A4: Over 90% of dietary tryptophan is metabolized via the kynurenine pathway. The 13C label on the carboxyl group is released as 13CO2 during the conversion of 3-hydroxy-L-kynurenine to 3-hydroxyanthranilic acid. This characteristic is utilized in the 13C-Tryptophan Breath Test to measure whole-body kynurenine pathway activity. Therefore, you should not expect to see the M+1 label in kynurenine pathway metabolites downstream of this step.
Troubleshooting Guide
Problem: I see low incorporation of the M+1 label in my tryptophan-derived metabolites.
-
Possible Cause 1: Rapid Label Loss: Your metabolite of interest may be downstream of the decarboxylation step in the kynurenine pathway, in which case the label is expected to be lost as 13CO2.
-
Solution: Map your metabolite onto the tryptophan metabolic pathway to confirm if it should retain the 1-carboxyl carbon. If you need to trace the carbon backbone further, consider using a uniformly labeled L-Tryptophan (e.g., L-Tryptophan-13C11,15N2).
-
-
Possible Cause 2: In-Source Fragmentation: The labeled carboxyl group is being lost due to high energy in the MS ion source.
-
Solution: Systematically lower the source voltage and temperature to find the optimal conditions that maintain signal intensity while minimizing fragmentation. See the protocol and data table below for guidance.
-
-
Possible Cause 3: Dilution by Unlabeled Sources: The labeled tryptophan is being diluted by a large endogenous pool of unlabeled tryptophan in your cells or media.
-
Solution: Ensure your experimental medium does not contain unlabeled tryptophan. Allow for a period of depletion before introducing the labeled substrate. Perform a time-course experiment to determine when isotopic steady-state is reached.
-
Problem: I'm observing unexpected M+1 labeled species in metabolites not directly downstream of tryptophan (e.g., TCA cycle intermediates).
-
Possible Cause: 13CO2 Re-fixation: The 13CO2 released from tryptophan catabolism is being re-incorporated into other pathways via carboxylation reactions.
-
Solution: This is a biological phenomenon that must be accounted for in metabolic models. Quantify the labeling pattern in bicarbonate and key metabolites like pyruvate and oxaloacetate. Use 13C-MFA software that can model and correct for CO2 re-fixation.
-
Problem: My quantitative results are inconsistent between biological replicates.
-
Possible Cause 1: Incomplete or Inconsistent Quenching: If metabolic activity is not stopped instantly and uniformly across samples, enzymatic reactions can continue, leading to variable labeling patterns.
-
Solution: Standardize your quenching protocol. For cell cultures, this often involves rapidly aspirating media and adding ice-cold solvent (e.g., 80% methanol) to the cell plate. Ensure the time from sample collection to quenching is minimized.
-
-
Possible Cause 2: Inefficient Metabolite Extraction: Extraction efficiency may vary between samples.
-
Solution: Validate your extraction method. Test different common solvents like methanol, ethanol, or chloroform/methanol mixtures to find the optimal one for your metabolites of interest.
-
-
Possible Cause 3: Instrument Instability: The mass spectrometer's performance may be drifting.
-
Solution: Run a system suitability test before your sample batch. Calibrate the instrument regularly and monitor the signal of an internal standard throughout the run to check for consistency.
-
Data Presentation
Table 1: Effect of MS Source Voltage on In-Source Fragmentation of this compound
This table provides illustrative data showing how adjusting the cone voltage in an ESI source can impact the relative abundance of the intact labeled molecule (M+1) versus a common unlabeled fragment (M+0 fragment), simulating the loss of the labeled carboxyl group.
| Cone Voltage (V) | Relative Abundance of Intact M+1 Ion (m/z 206.2) | Relative Abundance of M+0 Fragment Ion (m/z 161.1) | Ratio (Intact / Fragment) | Recommendation |
| 20 | 98% | 2% | 49.0 | Optimal: Minimizes fragmentation. |
| 40 | 85% | 15% | 5.7 | Acceptable: Minor fragmentation. |
| 60 | 60% | 40% | 1.5 | Suboptimal: Significant fragmentation. |
| 80 | 35% | 65% | 0.5 | Not Recommended: Compromises data integrity. |
Note: The m/z values and optimal voltages are instrument-dependent. This table serves as a conceptual guide for optimization.
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Cells
Objective: To halt enzymatic activity instantly and efficiently extract metabolites while minimizing label degradation.
Materials:
-
Adherent cells cultured in a 6-well plate.
-
This compound supplemented medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Ice-cold quenching/extraction solution: 80% Methanol / 20% Water, pre-chilled to -80°C.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge capable of 4°C.
Procedure:
-
Place the 6-well plate on ice.
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells once with 1 mL of ice-cold PBS to remove extracellular residue. Aspirate the PBS completely.
-
Add 1 mL of the pre-chilled 80% methanol solution to each well.
-
Place the plate on a rocker at 4°C for 10 minutes to ensure complete cell lysis.
-
Using a cell scraper, scrape the cells from the bottom of the well into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried metabolite pellet at -80°C until ready for LC-MS analysis.
Protocol 2: General LC-MS/MS Parameters for Minimizing In-Source Issues
Objective: To provide a starting point for an LC-MS/MS method that reduces the risk of in-source fragmentation and ensures accurate detection of this compound and its metabolites.
Liquid Chromatography (LC) System:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating tryptophan and related metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a shallow gradient (e.g., 2-5% B) and increase linearly to ~95% B over 10-15 minutes to elute metabolites.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) System (ESI Source):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 2.5 - 3.5 kV. Start low to minimize fragmentation.
-
Cone/Fragmentor Voltage: 20 - 40 V. This is a critical parameter. Optimize using a pure standard as shown in Table 1 to find the lowest voltage that provides stable signal without fragmentation.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450°C.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Example MRM for this compound:
-
Precursor Ion (Q1): m/z 206.2
-
Product Ion (Q3): m/z 189.1 (loss of NH3) or m/z 146.1 (indole fragment)
-
-
Example MRM for Unlabeled Tryptophan (to check for fragmentation):
-
Precursor Ion (Q1): m/z 205.2
-
Product Ion (Q3): m/z 188.1 or m/z 146.1
-
-
Visualizations
Caption: Metabolic fate of the 1-13C label from L-Tryptophan.
Caption: Troubleshooting workflow for unexpected labeling patterns.
Caption: Conceptual diagram of 13CO2 re-fixation scrambling.
References
Technical Support Center: Optimizing L-Tryptophan-1-13C Concentration for Cell Labeling
Welcome to the technical support center for L-Tryptophan-1-13C cell labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell labeling?
A1: The optimal concentration of this compound can vary significantly depending on the cell line, experimental goals, and the specific metabolic pathway being investigated. A general starting point is to replace the L-Tryptophan in your normal growth medium with an equivalent concentration of this compound. However, a concentration titration study is highly recommended to determine the ideal concentration for your specific system. High concentrations of L-tryptophan have been shown to inhibit cell proliferation and induce cell cycle arrest in some cell lines.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time required to achieve sufficient labeling depends on the cell doubling time and the turnover rate of the protein or metabolite of interest. For many applications, culturing cells for at least five to six population doublings in the labeled medium is recommended to ensure a high degree of incorporation and to reach isotopic steady state.[1] This ensures that over 98% of the cellular material is newly synthesized with the labeled precursor.[1]
Q3: Can this compound be toxic to my cells?
A3: While L-Tryptophan itself is an essential amino acid, high concentrations can potentially be cytotoxic. Furthermore, degradation products of tryptophan in cell culture media have been shown to be toxic to CHO cells.[2] It is crucial to assess cell viability and morphology after introducing this compound. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, should be performed to determine the non-toxic concentration range for your specific cell line.[2]
Q4: How can I confirm the incorporation of this compound into my target proteins or metabolites?
A4: The incorporation of this compound is typically quantified using mass spectrometry (MS). For proteomic studies, proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. The mass shift of 1 Da for each incorporated 1-13C-Tryptophan residue allows for the quantification of labeling efficiency. For metabolomic studies, labeled metabolites can be identified and quantified by comparing their mass isotopomer distributions to those from unlabeled control cells.
Q5: What are the main metabolic fates of L-Tryptophan in mammalian cells?
A5: L-Tryptophan has several key metabolic fates. Besides its primary role in protein synthesis, it is a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. The majority of tryptophan, however, is metabolized through the kynurenine pathway, which accounts for approximately 95% of its degradation and leads to the production of NAD+ and other bioactive molecules.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | Increase the duration of cell culture in the this compound containing medium to allow for more cell divisions and protein turnover. Aim for at least 5-6 doublings. |
| Suboptimal this compound Concentration | Perform a concentration titration experiment to identify the optimal labeling concentration for your cell line without inducing cytotoxicity. |
| Competition from Unlabeled Tryptophan | Ensure that the cell culture medium is completely free of unlabeled L-Tryptophan. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. |
| Rapid Tryptophan Degradation | Tryptophan can be degraded in cell culture media, especially when exposed to light and elevated temperatures. Prepare fresh media for each experiment and store stock solutions of this compound at -20°C or -80°C. |
| Metabolic Scrambling | In some cases, the 13C label may be transferred to other molecules through metabolic pathways. Analyze other amino acids and metabolites to trace the path of the isotope. |
Issue 2: Altered Cell Morphology or Reduced Viability
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cytotoxicity of this compound | Perform a dose-response experiment and determine the IC50 value using a cytotoxicity assay (e.g., MTT, CellTiter-Glo®). Use a concentration well below the toxic level. |
| Toxicity of Tryptophan Degradation Products | Minimize the degradation of this compound by protecting the media from light and preparing it fresh. The addition of antioxidants like α-ketoglutaric acid has been shown to reduce the formation of toxic degradation products. |
| Nutrient Depletion | Ensure that other essential nutrients in the culture medium are not depleted, as high concentrations of one amino acid can sometimes affect the uptake of others. |
| Contamination | Check the cell culture for any signs of microbial contamination, which can impact cell health. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Media Preparation: Prepare a series of complete culture media containing varying concentrations of this compound, replacing the unlabeled L-Tryptophan. Include a positive control (cells in normal medium) and a negative control (medium only).
-
Incubation: Replace the existing medium with the prepared media and incubate the cells for a period equivalent to at least two cell doublings.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.
Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
-
Cell Labeling: Culture cells in the optimized this compound containing medium for a sufficient duration (e.g., 5-6 doublings).
-
Protein Extraction: Harvest the cells, lyse them, and extract the total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software to identify peptides containing tryptophan. The incorporation efficiency can be calculated by comparing the signal intensities of the monoisotopic peak (unlabeled) and the M+1 peak (labeled) for each tryptophan-containing peptide.
Signaling Pathways and Workflows
Caption: Major metabolic fates of L-Tryptophan in mammalian cells.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: L-Tryptophan-1-13C Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tryptophan-1-13C in mass spectrometry applications.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound.
Issue 1: I am not seeing the expected +1 Da shift for my precursor ion.
-
Question: My mass spectrum for this compound does not show the expected precursor ion at [M+H]+ ≈ 206.19 m/z, but instead, I see a strong signal at ≈ 205.19 m/z. What could be the cause?
-
Answer: This issue typically points to problems with the isotopic labeling of your sample.
-
Incomplete Labeling: The most common cause is incomplete incorporation of the 13C label during synthesis or cell culture.[1] If you are performing stable isotope labeling in cell culture (SILAC), ensure cells have undergone a sufficient number of divisions (at least five passages) to fully incorporate the "heavy" amino acid.[1]
-
Contamination: The sample may be contaminated with unlabeled ("light") L-Tryptophan. Review all reagents and handling steps to identify potential sources of contamination. Standard fetal bovine serum (FBS) is a known source of unlabeled amino acids.[1]
-
Incorrect Compound: Verify that you are using this compound and not the unlabeled form.
-
Issue 2: My fragmentation pattern is unexpected, or I am seeing poor fragmentation.
-
Question: I am observing unexpected fragments or very low intensity for my key fragment ions. How can I troubleshoot this?
-
Answer: Fragmentation efficiency is highly dependent on the instrument parameters.
-
Collision Energy: The collision-induced dissociation (CID) energy is a critical parameter. If the energy is too low, you will see poor fragmentation and a dominant precursor ion. If it's too high, you may see excessive fragmentation into very small, uninformative ions. It is recommended to perform a collision energy optimization experiment for your specific instrument and compound.
-
Ionization Method: Electrospray ionization (ESI) is commonly used and can sometimes induce in-source fragmentation, especially for tryptophan and its metabolites.[2][3] This can lead to the appearance of fragment ions in your MS1 spectrum. Try adjusting source parameters like capillary voltage to minimize this effect if it's undesirable.
-
Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated across the desired mass range. Incorrect calibration can lead to mass shifts and inaccurate fragment identification.
-
Issue 3: I am observing a prominent fragment ion that does not contain the 13C label.
-
Question: I see a strong fragment ion at m/z 130.06, which corresponds to a known fragment of unlabeled Tryptophan. Why doesn't this fragment show a +1 Da shift in my this compound sample?
-
Answer: This is an expected result based on the fragmentation pathway of Tryptophan. The this compound isotope is located on the carboxylic acid carbon. The most dominant fragmentation pathway for protonated Tryptophan involves the cleavage of the Cα-Cβ bond, which results in the loss of the entire glycine portion, including the labeled carboxylic acid group. The resulting stable fragment ion (the indole-3-methylene ion) at m/z 130.06 does not contain the 13C label and therefore will not exhibit a mass shift.
Issue 4: My signal intensity is generally poor or I see no peaks at all.
-
Question: I am getting very weak or no signal for my this compound sample. What are the common causes?
-
Answer: Poor signal intensity is a common issue in mass spectrometry that can stem from multiple sources.
-
Sample Concentration: Ensure your sample concentration is appropriate for your instrument's sensitivity. If too dilute, the signal will be weak; if too concentrated, you may experience ion suppression.
-
System Leaks: Air leaks in the system can significantly decrease sensitivity. Check for leaks at all connections, especially after changing gas cylinders or columns.
-
Instrument Contamination: A dirty ion source, column, or mass analyzer can lead to poor signal. Follow the manufacturer's guidelines for cleaning and maintenance.
-
Sample Preparation: Make sure your sample is properly prepared and that the analyte is stable in your chosen solvent. Tryptophan can be prone to degradation, especially during hydrolysis.
-
This compound Fragmentation Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated precursor ion and key fragment ions of unlabeled L-Tryptophan and this compound.
| Fragment Description | Unlabeled L-Tryptophan [M+H]+ (m/z) | This compound [M+H]+ (m/z) | Neutral Loss | Notes |
| Precursor Ion | 205.19 | 206.19 | - | The full molecule with the 13C label on the carboxyl carbon. |
| Loss of Ammonia | 188.07 | 189.07 | NH₃ | A common initial fragmentation step for amino acids. The 13C label is retained. |
| Indole-3-methylene ion | 130.06 | 130.06 | C₂H₄NO₂ | The most abundant fragment ion, resulting from Cα-Cβ bond cleavage. The 13C label is lost with the carboxyl group. |
| Loss of CO₂ | 160.09 | 159.09 | CO₂ | Decarboxylation event. The fragment observed is the unlabeled portion. |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Dissolve the this compound standard in an appropriate solvent (e.g., 0.1% formic acid in water) to a stock concentration of 1 mg/mL.
-
Prepare a dilution series from the stock solution to create calibration standards (e.g., 1 µM to 50 µM).
-
For biological samples, perform protein precipitation or solid-phase extraction to remove interfering substances. Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7-7.1 min: 98% to 2% B
-
7.1-10 min: 2% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan MS/MS.
-
Key MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 206.2 → Product ion (Q3) m/z 189.1 (Loss of NH₃).
-
Unlabeled L-Tryptophan (as control): Precursor ion (Q1) m/z 205.2 → Product ion (Q3) m/z 188.1 (Loss of NH₃).
-
-
Source Parameters (example values, optimize for your instrument):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 14 V
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon.
-
-
Visualizations
This compound Fragmentation Pathway
Caption: Fragmentation pathway of this compound.
General Mass Spectrometry Troubleshooting Workflow
Caption: A workflow for troubleshooting common mass spec issues.
References
L-Tryptophan-1-13C stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of L-Tryptophan-1-13C. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the conditions specified by the supplier. As recommendations can vary, it is crucial to consult the product datasheet. Generally, storage in a cool, dark, and dry place is recommended.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at low temperatures.[1] For long-term storage of up to 6 months, -80°C is recommended. For shorter periods of up to 1 month, -20°C is suitable.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in water, though solubility is pH-dependent. It is least soluble at its isoelectric point (around pH 5.5-7.0). To enhance solubility in aqueous solutions, a small amount of dilute acid (e.g., HCl) or base (e.g., NaOH) can be added. DMSO is also a suitable solvent, and for higher concentrations, gentle warming and sonication may be necessary. Be aware that DMSO is hygroscopic and using a fresh, unopened bottle is recommended for best results.
Q4: Is this compound sensitive to light?
A4: Yes, tryptophan is known to be susceptible to photodegradation.[2][3][4] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: Can I autoclave my this compound solution to sterilize it?
A5: No, autoclaving is not recommended for tryptophan solutions as it can lead to degradation. Sterile filtration is the preferred method for sterilization.
Q6: Does the 13C label affect the stability of the molecule compared to unlabeled L-Tryptophan?
A6: The chemical properties and stability of this compound are expected to be very similar to unlabeled L-tryptophan. While minor kinetic isotope effects on reaction rates can occur, for general storage and handling purposes, the stability can be considered the same.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | Room Temperature | Varies by supplier | Protect from light and moisture. |
| 4°C | Up to 2 years | ||
| -20°C | Up to 3 years | ||
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving in Aqueous Buffer (e.g., PBS) | The pH of the solution is near the isoelectric point of tryptophan (pH 5.5-7.0), where its solubility is lowest. | Adjust the pH of the solution. Add a small amount of dilute HCl to lower the pH below 2.5 or a small amount of dilute NaOH to raise the pH above 9.5 to significantly increase solubility. Gentle warming can also aid dissolution. |
| Solution Appears Yellow or Brownish | This may indicate degradation of the tryptophan, often due to oxidation or exposure to light. | Discard the solution and prepare a fresh stock from solid material, ensuring it is protected from light and stored at the correct temperature. Avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Results | This could be due to degradation of the this compound stock solution, leading to a lower effective concentration. | Prepare a fresh stock solution from solid material. If possible, verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). |
| Precipitate Forms After Thawing a Frozen Stock Solution | The concentration of the solution may be too high, or the pH may have shifted upon freezing. | Gently warm the solution and vortex to redissolve the precipitate. If the problem persists, consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol for Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Initial Dissolution: Add a portion of the final volume of purified water (e.g., Milli-Q) to the powder.
-
pH Adjustment (if necessary): If the powder does not fully dissolve, slowly add dilute NaOH (e.g., 0.1 M) dropwise while stirring until the solid is completely dissolved. Alternatively, for acidic solutions, add dilute HCl.
-
Final Volume Adjustment: Once dissolved, add purified water to reach the final desired concentration.
-
Sterilization: Sterile filter the solution through a 0.22 µm filter into a sterile, light-protecting container (e.g., an amber tube).
-
Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for a Basic Stability Assessment
This protocol outlines a basic experiment to assess the stability of your this compound solution under your specific experimental conditions.
-
Sample Preparation: Prepare a solution of this compound at a known concentration in your experimental buffer.
-
Initial Analysis (Time Zero): Immediately analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under your typical experimental conditions (e.g., at 37°C in a cell culture incubator). Protect the solution from light.
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using the same method as in step 2.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. A significant decrease in concentration indicates instability under the tested conditions. You can also monitor for the appearance of new peaks in the chromatogram, which may represent degradation products.
Visualizations
Caption: Key degradation pathways of L-Tryptophan.
Caption: A workflow for troubleshooting common issues.
References
Technical Support Center: L-Tryptophan-1-13C Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Tryptophan-1-13C in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in animal models?
A1: this compound is a stable isotope-labeled form of the essential amino acid L-Tryptophan. The carbon atom at the C1 position of the carboxyl group is replaced with the heavy isotope 13C. This labeling allows for non-invasive tracing of L-Tryptophan metabolism in vivo. Its primary application is in metabolic studies, particularly for assessing protein synthesis and catabolism through techniques like the 13CO2 breath test.[1][2] In this test, after administration of this compound, the labeled carbon is released as 13CO2 during metabolism, which can then be measured in the animal's exhaled breath.[1]
Q2: What are the main metabolic pathways of L-Tryptophan?
A2: L-Tryptophan is a precursor for several crucial metabolic pathways.[3] The majority of dietary tryptophan is catabolized through the kynurenine pathway, accounting for about 90% of its degradation.[3] A smaller but vital portion is used for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. It is also a fundamental component for protein synthesis throughout the body. Additionally, tryptophan can be converted to tryptamine, a neuromodulator, and is involved in the synthesis of niacin (vitamin B3) and the coenzymes NAD and NADP.
dot graph Tryptophan_Metabolic_Pathways { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes TRP [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Kynurenine [label="Kynurenine Pathway\n(~90% of catabolism)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin (5-HT) Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tryptamine [label="Tryptamine Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Niacin [label="Niacin (Vitamin B3)\nNAD/NADP Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Melatonin [label="Melatonin", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TRP -- Protein [label="Incorporation"]; TRP -- Kynurenine [label="Catabolism"]; TRP -- Serotonin; TRP -- Tryptamine; Kynurenine -- Niacin; Serotonin -- Melatonin; } enddot Caption: Major metabolic fates of L-Tryptophan.
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes of administration are oral gavage and intraperitoneal (IP) injection. The choice of administration route depends on the specific research question and experimental design.
-
Oral Gavage: This method is often used to mimic dietary intake and is relevant for studies investigating nutrient absorption and first-pass metabolism.
-
Intraperitoneal (IP) Injection: IP injection bypasses the gastrointestinal tract, leading to more direct and rapid systemic availability. This route is often chosen for studies focusing on systemic metabolism and the effects of tryptophan on central nervous system functions.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Q: I am observing high variability in my results between animals in the same treatment group. What could be the cause?
A: High variability can stem from several factors. Below are common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Improper Animal Handling and Stress | Ensure all animal handlers are proficient in low-stress handling techniques. Acclimate animals to the experimental procedures, such as handling and the administration method (gavage or injection), before the study begins to minimize stress-induced metabolic changes. |
| Inconsistent Dosing | Verify the accuracy of your dose calculations and the calibration of your administration equipment (e.g., syringes, gavage needles). For oral gavage, ensure the entire dose is delivered to the stomach and not regurgitated. For IP injections, confirm correct placement within the peritoneal cavity. |
| Animal Health Status | Ensure all animals are healthy and free from underlying diseases that could affect metabolism. Monitor animals for any signs of illness throughout the study. |
| Circadian Rhythm Effects | Conduct all experimental procedures, including dosing and sample collection, at the same time of day for all animals to control for diurnal variations in metabolism. |
| Fasting State | Standardize the fasting period before administering this compound. The nutritional state of the animal can significantly impact tryptophan metabolism. |
Issue 2: Challenges with this compound Solution Preparation
Q: I am having difficulty dissolving this compound, and I'm concerned about the stability of my solution.
A: L-Tryptophan has limited solubility in aqueous solutions, which can be a challenge.
| Potential Cause | Troubleshooting Steps |
| Low Solubility | L-Tryptophan is more soluble in slightly acidic or alkaline solutions. However, for in vivo administration, the pH should be close to physiological levels. Consider using a biocompatible vehicle. Some studies have successfully used saline with 2% Tween 80 or a solution containing 2-Hydroxypropyl-beta-cyclodextrin with slight acidification and subsequent neutralization. Always ensure the final solution is sterile and at an appropriate pH for injection. |
| Solution Stability | Prepare solutions fresh on the day of the experiment if possible. L-Tryptophan in solution can be susceptible to degradation, particularly photo-oxidation. Protect the solution from light during preparation and storage. Stock solutions should be stored at -20°C or -80°C as recommended by the manufacturer. |
Issue 3: Inconsistent Results in 13CO2 Breath Test
Q: My 13CO2 breath test results are inconsistent or show low signal. What should I check?
A: Inconsistent or low signals in a 13CO2 breath test can be due to several factors related to the protocol and the animal's physiology.
| Potential Cause | Troubleshooting Steps |
| Incorrect Breath Sample Collection | Ensure the breath collection chamber is properly sealed to prevent leakage of exhaled air. The timing and frequency of breath sample collection are critical. Collect baseline samples before administration and then at regular intervals post-administration to capture the peak of 13CO2 excretion. |
| Insufficient Dose | The dose of this compound may be too low to produce a detectable signal above the natural abundance of 13CO2. Review the literature for appropriate dosage ranges for your animal model and experimental goals. |
| Metabolic State of the Animal | The rate of tryptophan catabolism can be influenced by the animal's diet and fasting state. Ensure a consistent dietary and fasting protocol across all animals. A diet with very high levels of unlabeled tryptophan could dilute the labeled tracer, leading to a weaker signal. |
| Analytical Instrument Issues | Calibrate the mass spectrometer or other analytical instrument used for 13CO2 measurement according to the manufacturer's instructions. Run standards to ensure the instrument is functioning correctly. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from methodologies described for oral administration of amino acids in mice.
-
Animal Preparation:
-
House male C57BL/6 mice (8-10 weeks old) under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fast animals for 4-6 hours before gavage to ensure an empty stomach, which can aid in consistent absorption.
-
-
This compound Solution Preparation:
-
Calculate the required dose of this compound. A common dosage range for tryptophan administration in mice is 10-100 mg/kg.
-
Prepare the dosing solution by dissolving this compound in sterile water or phosphate-buffered saline (PBS). If solubility is an issue, a small amount of a biocompatible solubilizing agent may be used, ensuring it does not interfere with the experimental outcomes.
-
The final volume for oral gavage in mice is typically around 10 mL/kg of body weight.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle smoothly into the esophagus and down to the stomach.
-
Slowly administer the this compound solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
dot graph Oral_Gavage_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Animal Acclimation & Fasting", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dose Calculation (e.g., 10-100 mg/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Solution Preparation\n(this compound in vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Oral Gavage Administration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Post-Administration Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Sample Collection (e.g., Breath, Blood)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F; } enddot Caption: Workflow for oral gavage of this compound.
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol is based on standard procedures for IP injections in rats.
-
Animal Preparation:
-
House male Sprague-Dawley rats (250-300 g) under standard laboratory conditions.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
-
This compound Solution Preparation:
-
Calculate the required dose. Dosages for IP injection of tryptophan in rats have ranged from 25 to 100 mg/kg.
-
Prepare a sterile solution of this compound in physiological saline (0.9% NaCl). Ensure the solution is at or near body temperature to minimize discomfort to the animal.
-
The injection volume should not exceed 10 mL/kg.
-
-
Administration Procedure:
-
Properly restrain the rat. One common method is to hold the rat with its head lowered.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 23-25 gauge needle at a 30-40° angle.
-
Aspirate slightly to ensure a blood vessel or organ has not been punctured.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor for any adverse reactions.
-
dot graph IP_Injection_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Rat Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dose Calculation (e.g., 25-100 mg/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Sterile Solution Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="IP Injection (Lower Right Quadrant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Post-Injection Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Sample Collection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F; } enddot Caption: Workflow for IP injection of this compound.
Quantitative Data Summary
The following tables summarize dosages of L-Tryptophan used in various animal models as reported in the literature. Note that these studies did not all use the 13C-labeled form, but the dosages are relevant for experimental design.
Table 1: L-Tryptophan Administration in Mice
| Strain | Administration Route | Dosage | Vehicle | Reference |
| C57BL/6 | Oral Gavage | 1 - 100 mg/kg | Water | |
| Not Specified | Intragastric Gavage | Not Specified | Not Specified |
Table 2: L-Tryptophan Administration in Rats
| Strain | Administration Route | Dosage | Vehicle | Reference |
| Sprague-Dawley | Not Specified | Not Specified | Not Specified | |
| Not Specified | IP Injection | 25, 50, 100 mg/kg | Not Specified | |
| Wistar | Orogastric Gavage | 50 mg/kg | Not Specified | |
| Not Specified | IP Injection | 100 mg/kg | Not Specified | |
| Anesthetized Rat | IP Injection | 10, 50, 100 mg/kg | Not Specified |
Table 3: L-Tryptophan Administration in Other Animal Models
| Species | Administration Route | Dosage | Vehicle | Reference |
| Kermani Lamb | IP Injection | 50 mg/kg | Saline | |
| Dogs (Various Breeds) | Oral (in diet) | Varied (as % of diet) | Diet |
References
- 1. Application of a [13CO2] breath test to study short-term amino acid catabolism during the postprandial phase of a meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Data Analysis for L-Tryptophan-1-13C Flux Studies
Welcome to the technical support center for L-Tryptophan-1-13C metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to software, experimental procedures, and data interpretation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound flux analysis workflow.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor fit between simulated and measured labeling data (High Sum of Squared Residuals) | 1. Incomplete or incorrect metabolic model (e.g., missing reactions in the kynurenine or serotonin pathways).2. Failure to reach isotopic steady state.3. Errors in mass spectrometry data acquisition or processing.4. Incorrectly defined atom transitions for tryptophan metabolism. | 1. Model Verification: Ensure all known pathways of tryptophan metabolism, including the kynurenine, serotonin, and indole pathways, are accurately represented in your model.[1] Verify the stoichiometry and atom transitions for each reaction.[2]2. Steady-State Confirmation: Perform a time-course experiment to ensure that the isotopic enrichment of key downstream metabolites of tryptophan has reached a plateau.[3] If not, extend the labeling duration or consider using non-stationary MFA software like INCA.[4][5]3. Data Scrutiny: Manually inspect the mass spectra for evidence of co-eluting compounds or poor peak integration. Re-process the raw data if necessary.4. Atom Mapping: Double-check the carbon atom transitions for enzymes involved in tryptophan catabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). |
| Flux values for the serotonin or kynurenine pathway are non-identifiable or have wide confidence intervals | 1. Insufficient labeling information from this compound alone.2. Low flux through the pathway of interest.3. The metabolic model is underdetermined. | 1. Tracer Selection: While this compound is useful, the label may be lost as CO2 early in the kynurenine pathway. Consider parallel labeling experiments with other specifically labeled tryptophan isotopes (e.g., uniformly labeled 13C-Tryptophan) to better resolve fluxes in downstream pathways.2. Experimental Conditions: If investigating a specific pathway, ensure your experimental conditions (e.g., cell type, stimulation) are known to induce flux through that pathway.3. Model Simplification: If the model is too complex for the available data, consider simplifying it by lumping reactions or removing poorly identifiable fluxes. |
| Inconsistent or non-reproducible mass isotopologue distributions (MIDs) for tryptophan metabolites | 1. Inconsistent cell culture conditions.2. Variability in metabolite extraction.3. Instability of tryptophan metabolites during sample preparation. | 1. Standardize Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition across all replicates.2. Optimize Extraction: Use a validated and consistent metabolite extraction protocol. Rapidly quench metabolism using cold methanol or a similar method to prevent enzymatic activity post-harvesting.3. Stabilize Metabolites: Some tryptophan metabolites are sensitive to degradation. Minimize freeze-thaw cycles and consider the use of antioxidants during extraction. Analyze samples promptly after preparation. |
| Low signal intensity for 13C-labeled tryptophan metabolites | 1. Low uptake of this compound by the cells.2. Low abundance of downstream metabolites.3. Suboptimal mass spectrometry settings. | 1. Optimize Labeling: Ensure the concentration of this compound in the medium is sufficient and that the cells are viable and metabolically active.2. Increase Sample Amount: Increase the amount of cellular material used for metabolite extraction.3. Enhance MS Sensitivity: Optimize MS parameters, such as collision energy and scan time, for the specific tryptophan metabolites of interest. |
Frequently Asked Questions (FAQs)
Experimental Design and Execution
Q1: How do I choose the right software for my this compound flux study?
A1: Several software packages are available for 13C-MFA, and the best choice depends on your specific needs.
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based tool that is particularly useful for isotopically non-stationary metabolic flux analysis (INST-MFA), which can be beneficial if your system has slow turnover rates for tryptophan metabolites.
-
13CFLUX2: A high-performance software suite suitable for large-scale metabolic models and complex labeling experiments.
-
METRAN: A software package based on the Elementary Metabolite Units (EMU) framework, which is efficient for steady-state MFA.
-
FluxPyt: A free and open-source Python-based package for stationary 13C-MFA.
Q2: What are the key considerations when designing the cell culture component of the experiment?
A2: A well-controlled cell culture is fundamental to obtaining reliable flux data. Key considerations include:
-
Media Composition: Use a defined medium where the concentration of unlabeled tryptophan can be precisely controlled.
-
Isotopic Steady State: As mentioned in the troubleshooting guide, it is crucial to determine the time required to reach isotopic steady state for the tryptophan metabolites of interest. This is typically achieved after several cell doublings.
-
Biological Replicates: Always include multiple biological replicates to ensure the statistical significance of your results.
Q3: What is a reliable method for extracting tryptophan and its metabolites from cell culture?
A3: A common and effective method is rapid quenching followed by extraction with a cold solvent mixture. A typical protocol involves:
-
Aspirating the culture medium and washing the cells quickly with ice-cold phosphate-buffered saline (PBS).
-
Adding a pre-chilled (-20°C or lower) extraction solvent, such as a methanol/acetonitrile/water mixture (e.g., 50:30:20 v/v/v), to the cells.
-
Scraping the cells and collecting the cell lysate.
-
Centrifuging the lysate at a high speed at a low temperature (e.g., 4°C) to pellet cell debris.
-
Collecting the supernatant containing the metabolites for analysis.
Data Analysis and Interpretation
Q4: Is it necessary to correct for the natural abundance of 13C in my samples?
A4: Yes, this is a critical step. The natural abundance of 13C is approximately 1.1%. Failing to correct for this will lead to an overestimation of the incorporation of the 13C label from your tracer and result in inaccurate flux calculations. Most MFA software has built-in functions for this correction.
Q5: My flux analysis software returns an "underdetermined system" error. What does this mean?
A5: This error indicates that your metabolic model has more unknown fluxes than can be uniquely determined by the available measurement data. To resolve this, you can:
-
Provide additional experimental data, such as from parallel labeling experiments with different tracers.
-
Add constraints to your model by fixing the fluxes of certain reactions based on literature values or experimental measurements.
-
Simplify your model by lumping sequential reactions or removing pathways that are not central to your research question.
Q6: How do I interpret the mass isotopologue distribution (MID) of kynurenine when using this compound as a tracer?
A6: L-Tryptophan has 11 carbon atoms. When using this compound, the label is on the carboxylic acid carbon. The enzyme tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) catalyzes the cleavage of the indole ring. In this process, the carboxyl group is retained in the formation of N-formylkynurenine, which is then converted to kynurenine. Therefore, if the kynurenine pathway is active, you would expect to see an M+1 peak for kynurenine, indicating the incorporation of one 13C atom. The relative abundance of M+1 kynurenine will be related to the flux through this pathway.
Experimental Protocols
Key Experiment: this compound Steady-State Labeling in Adherent Cells
Objective: To quantify the metabolic fluxes through the major tryptophan degradation pathways (kynurenine and serotonin) in a specific cell line.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluency (e.g., 80%).
-
Prepare the labeling medium: a custom medium identical to the standard medium but lacking tryptophan, supplemented with a known concentration of this compound and dialyzed fetal bovine serum.
-
At the start of the experiment, aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
-
Incubate the cells for a pre-determined duration sufficient to reach isotopic steady state (e.g., 24-48 hours, to be optimized for the specific cell line).
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a suitable column (e.g., a HILIC or C18 column) to separate tryptophan and its key metabolites (e.g., kynurenine, kynurenic acid, 5-hydroxytryptophan, serotonin).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the different mass isotopologues of each metabolite.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the metabolites of interest.
-
Correct the raw data for the natural abundance of 13C.
-
Input the corrected mass isotopologue distributions and any measured extracellular fluxes (e.g., tryptophan uptake rate) into your chosen MFA software.
-
Define your metabolic network model, including all relevant reactions and atom transitions.
-
Run the flux estimation algorithm to calculate the intracellular metabolic fluxes.
-
Perform a statistical analysis (e.g., chi-square test) to assess the goodness of fit of your model to the experimental data.
-
Visualizations
Caption: A generalized workflow for this compound metabolic flux analysis.
Caption: Major metabolic pathways of L-Tryptophan indicating 13C label propagation.
References
- 1. Model of Tryptophan Metabolism, Readily Scalable Using Tissue-specific Gene Expression Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic control analysis of L-tryptophan production with Escherichia coli based on data from short-term perturbation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to L-Tryptophan-1-13C and 15N-Tryptophan for Researchers
In the nuanced fields of metabolic research, proteomics, and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, isotopically labeled L-tryptophan, an essential amino acid and precursor to critical bioactive metabolites, offers profound insights into various physiological and pathological states. This guide provides an objective comparison of two commonly used isotopologues, L-Tryptophan-1-13C and 15N-Tryptophan, focusing on their distinct applications, supported by experimental data and detailed protocols.
Core Physicochemical and Application Differences
The choice between this compound and 15N-Tryptophan is fundamentally dictated by the experimental goals and the analytical platform employed. The carbon-13 (¹³C) label in this compound is strategically positioned on the carboxyl carbon, making it an ideal tracer for catabolic pathways where this carbon is released as CO₂. Conversely, the nitrogen-15 (¹⁵N) label in 15N-Tryptophan is incorporated into the nitrogen atoms of the amino acid, rendering it suitable for tracking protein synthesis, turnover, and nitrogen metabolism pathways.
Table 1: Comparative Summary of this compound and 15N-Tryptophan
| Feature | This compound | 15N-Tryptophan |
| Isotopic Label | Carbon-13 (¹³C) at the C1 (carboxyl) position | Nitrogen-15 (¹⁵N) in the amino or indole group |
| Primary Application | Metabolic flux analysis, particularly of the kynurenine pathway via breath tests.[1][2] | Quantitative proteomics (e.g., SILAC), protein structure and dynamics studies (NMR), and nitrogen metabolism tracing.[3] |
| Analytical Technique | Isotope Ratio Mass Spectrometry (IRMS) for ¹³CO₂ analysis, LC-MS for metabolite tracing. | Mass Spectrometry (MS) for proteomics, Nuclear Magnetic Resonance (NMR) for structural biology.[3] |
| Natural Abundance of Isotope | ~1.1% | ~0.37% |
| Mass Shift | +1 Da per ¹³C atom. | +1 Da per ¹⁵N atom. |
| Key Advantage | Enables non-invasive, real-time assessment of whole-body tryptophan catabolism.[1] | Lower natural abundance provides a cleaner background for high-sensitivity quantification in proteomics and distinct NMR signals. |
Application in Metabolic Pathway Analysis: The ¹³C-Tryptophan Breath Test
A prime application of this compound is in the non-invasive assessment of the kynurenine pathway, which accounts for over 90% of tryptophan catabolism. Dysregulation of this pathway is implicated in numerous disorders, including major depressive disorder (MDD). The L-[1-¹³C]tryptophan breath test (¹³C-TBT) leverages the specific labeling at the C1 position to monitor the activity of this pathway.
In the kynurenine pathway, the carboxyl group of tryptophan, containing the ¹³C label, is eventually released as ¹³CO₂. The rate of ¹³CO₂ exhalation directly reflects the rate of tryptophan catabolism through this pathway.
Table 2: Quantitative Data from a ¹³C-Tryptophan Breath Test in MDD Patients vs. Controls
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |
| Cmax (%) | 0.81 ± 0.23 | 0.58 ± 0.18 | 0.002 |
| AUC (%*min) | 82.5 ± 25.8 | 58.7 ± 21.0 | 0.008 |
| CRR₀₋₁₈₀ (%) | 3.51 ± 1.10 | 2.49 ± 0.89 | 0.004 |
| Data adapted from a study on tryptophan metabolism in major depressive disorder. Cmax represents the maximum ¹³CO₂ excretion, AUC is the area under the curve, and CRR is the cumulative recovery rate over 180 minutes. |
These data indicate a significantly higher rate of tryptophan catabolism via the kynurenine pathway in individuals with MDD.
Experimental Protocol: ¹³C-Tryptophan Breath Test
-
Patient Preparation: Subjects undergo an overnight fast. Baseline breath samples are collected.
-
Tracer Administration: A dose of 150 mg of L-[1-¹³C]tryptophan dissolved in water is administered orally.
-
Breath Sample Collection: Breath samples are collected into specialized bags at regular intervals (e.g., 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes) post-ingestion.
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the exhaled air is analyzed by Isotope Ratio Mass Spectrometry (IRMS).
-
Data Calculation: Pharmacokinetic parameters such as Cmax, AUC, and CRR are calculated from the ¹³CO₂ excretion curve.
Application in Quantitative Proteomics: SILAC with 15N-Tryptophan
15N-Tryptophan is a valuable tool for quantitative proteomics, particularly when used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC allows for the accurate comparison of protein abundance between different cell populations. While lysine and arginine are the most commonly used amino acids in SILAC, the methodology can be adapted for other essential amino acids like tryptophan when their incorporation and turnover are of specific interest.
In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural tryptophan, while another is grown in a "heavy" medium with 15N-Tryptophan. After experimental treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
Experimental Protocol: SILAC using 15N-Tryptophan
-
Cell Culture and Labeling: Two populations of a tryptophan-auxotrophic cell line are cultured. One is in a medium containing standard L-tryptophan, and the other in a medium where standard tryptophan is replaced with 15N-Tryptophan. Cells are cultured for at least five doublings to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: The "light" and "heavy" cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Mixing: Cells are lysed, and protein concentrations are determined. Equal amounts of protein from the "light" and "heavy" lysates are combined.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the 15N label.
-
Data Analysis: The relative abundance of the proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Conclusion
This compound and 15N-Tryptophan are powerful and complementary tools for tryptophan-related research. The choice between them is not a matter of superiority but of suitability for the intended application.
-
This compound is the tracer of choice for non-invasively studying the dynamics of tryptophan catabolism via the kynurenine pathway in whole organisms, with the ¹³C-breath test being a key application.
-
15N-Tryptophan is ideally suited for quantitative proteomics (SILAC) to assess changes in protein expression and turnover, as well as for NMR studies to determine protein structure and dynamics.
By understanding the unique advantages of each labeled compound and applying the appropriate experimental methodologies, researchers can gain deeper and more accurate insights into the multifaceted roles of tryptophan in health and disease.
References
A Researcher's Guide to Isotopic Labeling: L-Tryptophan-1-¹³C vs. Uniformly Labeled L-Tryptophan-¹³C₁₁
In the intricate field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways, quantifying metabolic fluxes, and understanding the dynamics of biological systems.[1] L-Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive molecules, including the neurotransmitter serotonin, the hormone melatonin, and nicotinamide adenine dinucleotide (NAD+).[2][3] Dysregulation of its metabolism is implicated in numerous pathologies, from major depressive disorder to cancer.[1][4] The choice of isotopic tracer is critical and depends entirely on the research question at hand. This guide provides an objective comparison between position-specific L-Tryptophan-1-¹³C and uniformly labeled L-Tryptophan-¹³C₁₁, offering researchers the data and methodologies needed to select the appropriate tool for their experimental goals.
Core Distinctions: Specificity vs. Comprehensive Tracking
The fundamental difference between L-Tryptophan-1-¹³C and L-Tryptophan-¹³C₁₁ lies in the placement of the heavy carbon isotope. This distinction dictates their application in metabolic studies.
-
L-Tryptophan-1-¹³C features a single ¹³C atom at the carboxyl (C1) position. This specific labeling is designed for experiments that aim to track the fate of this particular carbon atom, which is often lost in decarboxylation reactions. Its primary application is in tracing the activity of specific enzymatic steps.
-
L-Tryptophan-¹³C₁₁ is uniformly labeled, meaning all eleven carbon atoms in the molecule are ¹³C isotopes. This comprehensive labeling allows researchers to trace the entire carbon backbone of tryptophan as it is incorporated into various downstream metabolites, making it ideal for metabolic flux analysis (MFA) and mapping the distribution of the amino acid's carbon skeleton throughout the metabolome.
Comparative Analysis of Key Isotope Tracers
The selection of a tracer directly influences the type of data that can be acquired. The following table summarizes the properties and primary applications of each labeled tryptophan variant.
| Feature | L-Tryptophan-1-¹³C | L-Tryptophan-¹³C₁₁ |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Typically ≥99 atom % ¹³C |
| Mass Shift (M+) | M+1 | M+11 |
| Primary Application | Tracing specific catabolic pathways | Global metabolic flux analysis (MFA), Proteomics (SILAC) |
| Key Measurement | Release of ¹³CO₂ from the C1 position | Incorporation of the ¹³C₁₁ backbone into downstream metabolites |
| Common Analytical Technique | Isotope-Ratio Mass Spectrometry (IRMS) for breath tests | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) |
| Typical Research Question | What is the whole-body catabolic rate of tryptophan via the kynurenine pathway? | How does a specific condition or drug alter the distribution of tryptophan's carbon atoms across the metabolome? |
Application Spotlight: Experimental Approaches
The utility of each tracer is best illustrated by its application in specific experimental contexts.
L-Tryptophan-1-¹³C: The ¹³C-Tryptophan Breath Test (¹³C-TBT)
The most prominent use of L-Tryptophan-1-¹³C is the non-invasive ¹³C-Tryptophan Breath Test, which measures whole-body tryptophan catabolism. Over 90% of tryptophan degradation occurs via the kynurenine pathway. A key step in this pathway involves the conversion of 3-hydroxy-L-kynurenine to 3-hydroxyanthranilic acid, a reaction that releases the carboxyl carbon (C1) of the original tryptophan molecule as carbon dioxide (CO₂).
By administering L-Tryptophan-1-¹³C orally and measuring the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath over time, researchers can quantify the activity of this pathway. This method has been successfully used to study altered tryptophan metabolism in patients with major depressive disorder.
L-Tryptophan-¹³C₁₁: Metabolic Flux Analysis
Uniformly labeled L-Tryptophan-¹³C₁₁ is the tracer of choice for comprehensive metabolic flux analysis. When introduced into a biological system, such as a cell culture or a whole organism, the ¹³C-labeled backbone can be traced as it is incorporated into a wide array of downstream products. This allows for the simultaneous investigation of multiple tryptophan-dependent pathways, including protein synthesis, the serotonin pathway, and the kynurenine pathway.
Using techniques like LC-MS or GC-MS, researchers can identify and quantify metabolites containing the ¹³C label. By analyzing the mass isotopologue distribution (the pattern of how many ¹³C atoms are in each metabolite), one can deduce the relative activity of different metabolic routes. This approach provides a dynamic snapshot of cellular metabolism that is not achievable with position-specific tracers.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for experiments using each tracer.
Protocol 1: ¹³C-Tryptophan Breath Test (¹³C-TBT)
Objective: To measure whole-body tryptophan catabolism via the kynurenine pathway.
Methodology (Adapted from):
-
Subject Preparation: Subjects fast overnight. Baseline blood and breath samples are collected.
-
Tracer Administration: A dose of 150 mg of L-Tryptophan-1-¹³C (99 atom% ¹³C) is dissolved in 100 mL of water and administered orally.
-
Sample Collection: Breath samples are collected into designated bags at regular intervals (e.g., every 15-30 minutes) for a period of 180 minutes post-administration.
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an Isotope-Ratio Mass Spectrometer (IRMS).
-
Data Interpretation: The change in the ¹³CO₂/¹²CO₂ ratio from baseline over time is calculated. The resulting curve provides a dynamic measure of the rate of ¹³CO₂ exhalation, which directly reflects the catabolic turnover of tryptophan through the targeted pathway.
Protocol 2: LC-MS Based Metabolic Tracing with L-Tryptophan-¹³C₁₁
Objective: To quantify the incorporation of tryptophan's carbon skeleton into downstream metabolites in a cell culture model.
Methodology (General protocol based on principles from):
-
Cell Culture: Culture cells in standard medium. For the experiment, replace the standard medium with a custom medium where unlabeled tryptophan is substituted with L-Tryptophan-¹³C₁₁. A control group with unlabeled tryptophan is cultured in parallel.
-
Incubation: Allow cells to grow in the ¹³C-labeled medium for a predetermined period to allow for the incorporation of the tracer into intracellular metabolite pools. This duration may range from hours to several cell passages depending on the experimental goals.
-
Metabolite Extraction: Harvest the cells and quench metabolic activity rapidly (e.g., using liquid nitrogen). Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
LC-MS Analysis: Analyze the cell extracts using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The high resolution allows for the accurate mass detection needed to distinguish between unlabeled (M+0) and labeled (M+11 and fragments) metabolites.
-
Data Analysis: Process the raw data to identify and quantify known and unknown metabolites. Software tools are used to detect features with the expected mass shift corresponding to the incorporation of ¹³C atoms from the tryptophan tracer. The relative abundance of different isotopologues provides quantitative insights into metabolic pathway activity.
Conclusion
The choice between L-Tryptophan-1-¹³C and L-Tryptophan-¹³C₁₁ is not a matter of superior performance but of experimental suitability. L-Tryptophan-1-¹³C offers high specificity for tracing decarboxylation events, making it the gold standard for applications like the ¹³C-Tryptophan Breath Test to assess kynurenine pathway activity. Conversely, L-Tryptophan-¹³C₁₁ provides a comprehensive tool for global metabolic flux analysis, enabling researchers to map the fate of the entire tryptophan carbon skeleton across interconnected biochemical networks. By understanding the distinct capabilities of each tracer and applying the appropriate experimental and analytical protocols, researchers can effectively harness the power of stable isotopes to unravel the complexities of tryptophan metabolism.
References
A Comparative Guide to Measuring Metabolic Rates: L-Tryptophan-1-13C vs. Alternative Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Tryptophan-1-13C with other stable isotope tracers for measuring metabolic rates. We delve into the accuracy, experimental protocols, and underlying principles of these methods, supported by experimental data, to assist you in selecting the most appropriate technique for your research needs.
Introduction to Isotopic Tracers in Metabolic Research
Stable isotope tracers have revolutionized the study of in vivo metabolism, offering non-invasive and dynamic insights into complex biological processes. By introducing a labeled compound into a biological system and tracking its fate, researchers can quantify the rates of synthesis, breakdown, and oxidation of key metabolites. This guide focuses on the use of this compound and compares it with established methods for assessing whole-body protein and amino acid metabolism.
This compound Breath Test: A Tool for Assessing Tryptophan Catabolism
The L-[1-13C]Tryptophan Breath Test (13C-TBT) is a non-invasive method used to assess the whole-body catabolism of tryptophan, an essential amino acid, primarily through the kynurenine pathway. Over 90% of dietary tryptophan that is not used for protein synthesis is metabolized via this pathway. The principle of the 13C-TBT lies in the oral administration of L-Tryptophan labeled with 13C at the carboxyl group (C1 position). As tryptophan is metabolized, the 13C label is released as 13CO2, which is then exhaled and can be measured in breath samples.[1][2] The rate of 13CO2 exhalation serves as an index of the rate of tryptophan oxidation.[3]
This method is particularly valuable for investigating alterations in the kynurenine pathway, which has been implicated in various physiological and pathological conditions, including major depressive disorder.
Alternative Methods for Measuring Whole-Body Protein and Amino Acid Metabolism
Several other stable isotope tracer methods are widely used to measure whole-body protein and amino acid metabolism. These methods provide broader insights into overall protein turnover, including synthesis and breakdown rates.
-
[15N]Glycine End-Product Method: This technique involves the oral administration of glycine labeled with the stable isotope 15N. The 15N is incorporated into the body's nitrogen pool and is eventually excreted in urine as 15N-labeled urea and ammonia. By measuring the enrichment of 15N in these end-products, researchers can calculate whole-body nitrogen flux, which is then used to estimate rates of protein synthesis and breakdown. This method is non-invasive and relatively simple to implement.
-
L-[1-13C]Leucine Precursor Method: Often considered a gold standard, this method typically involves a primed, constant intravenous infusion of L-[1-13C]leucine. Leucine is an essential amino acid that is either incorporated into proteins or oxidized. By measuring the enrichment of 13C in plasma (specifically in α-ketoisocaproate, a surrogate for intracellular leucine enrichment) and the rate of 13CO2 exhalation, whole-body protein synthesis, breakdown, and oxidation can be quantified. This method can also be adapted to measure muscle protein synthesis through the analysis of muscle biopsy samples.
-
Indicator Amino Acid Oxidation (IAAO) Technique: This method is used to determine the metabolic availability of an essential amino acid or the requirement for a specific amino acid. It involves providing a diet with graded levels of the test amino acid while administering a tracer amount of another essential amino acid labeled with 13C (the "indicator" amino acid), often L-[1-13C]phenylalanine or L-[1-13C]leucine. The rate of oxidation of the indicator amino acid (measured by 13CO2 exhalation) is inversely proportional to its incorporation into protein. When the dietary test amino acid is limiting, protein synthesis is reduced, and the indicator amino acid is oxidized at a higher rate. As the intake of the limiting amino acid increases, protein synthesis increases, and indicator amino acid oxidation decreases, eventually reaching a plateau when the requirement for the test amino acid is met.
Comparative Analysis of Accuracy and Precision
Direct comparative studies evaluating the accuracy of the this compound breath test against other methods for measuring the same metabolic parameters are scarce in the literature. This is largely because the 13C-TBT measures a specific metabolic fate (tryptophan oxidation via the kynurenine pathway), while methods like the [15N]glycine and L-[1-13C]leucine techniques assess broader whole-body protein turnover.
However, a study directly comparing the [15N]glycine end-product method with the L-[1-13C]leucine precursor method in peritoneal dialysis patients provides valuable insights into their relative performance for measuring whole-body protein turnover.
Table 1: Comparison of [15N]Glycine End-Product and L-[1-13C]Leucine Precursor Methods for Whole-Body Protein Turnover
| Parameter | [15N]Glycine End-Product Method | L-[1-13C]Leucine Precursor Method | Key Findings from Comparative Study |
| Principle | Measures the excretion of 15N in urinary end-products (urea, ammonia) to determine nitrogen flux. | Measures the incorporation and oxidation of 13C-leucine to determine protein synthesis, breakdown, and oxidation. | The [13C]leucine method is a precursor model, while the [15N]glycine method is an end-product model. |
| Administration | Single oral dose. | Primed, constant intravenous infusion. | The [15N]glycine method is less invasive. |
| Protein Synthesis | Showed wide variation in measurements. | Detected a small but significant increase in protein synthesis with an amino acid-containing dialysate. | The precursor method demonstrated less variation and higher sensitivity to small changes. |
| Protein Breakdown | Showed wide variation in measurements. | Provided quantifiable rates of protein breakdown. | The end-product method had higher variability for both synthesis and breakdown. |
| Net Protein Balance | Showed a significant correlation with the precursor method. | Provided a direct measure of net protein balance. | Good agreement was found between the two methods for net protein balance, especially under stable conditions. |
| Intra-class Correlation (ICC) | ICC = 0.70 (moderate agreement with AA and G dialysate) | ICC = 0.88 (good agreement with G-only dialysate) | The agreement between the methods for net balance was moderate to good. |
Data summarized from a study on 12 CAPD patients in the fed state. AA and G refer to amino acid and glucose-containing dialysate, while G-only refers to glucose-only dialysate.
Experimental Protocols
L-[1-13C]Tryptophan Breath Test (13C-TBT)
Objective: To measure the rate of whole-body tryptophan catabolism via the kynurenine pathway.
Protocol:
-
Subject Preparation: Subjects fast overnight.
-
Baseline Samples: A baseline breath sample is collected to determine the natural abundance of 13CO2.
-
Tracer Administration: A single oral dose of 150 mg of L-[1-13C]Tryptophan dissolved in water is administered.
-
Breath Sample Collection: Breath samples are collected into specialized bags at regular intervals (e.g., 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes) after tracer ingestion.
-
Sample Analysis: The 13CO2/12CO2 ratio in the exhaled air is analyzed using an infrared spectrometer.
-
Data Calculation: The change in 13CO2 enrichment over time is used to calculate parameters such as the cumulative recovery rate of 13C, the area under the curve, and the maximum enrichment, which reflect the rate of tryptophan oxidation.
[15N]Glycine End-Product Method
Objective: To measure whole-body protein turnover (synthesis and breakdown).
Protocol:
-
Subject Preparation: Subjects may be studied in a fed or fasted state.
-
Tracer Administration: A single oral dose of [15N]glycine (e.g., 2 mg/kg body weight) is administered.
-
Urine Collection: Total urine is collected over a defined period, typically 12 or 24 hours.
-
Sample Analysis: The 15N enrichment in urinary ammonia and/or urea is measured using mass spectrometry.
-
Data Calculation: Nitrogen flux (Q) is calculated based on the amount of 15N excreted. Whole-body protein synthesis and breakdown are then calculated using the following formulas:
-
Whole-body protein synthesis = Q - Nitrogen excretion
-
Whole-body protein breakdown = Q - Nitrogen intake
-
L-[1-13C]Leucine Precursor Method
Objective: To measure whole-body protein synthesis, breakdown, and oxidation.
Protocol:
-
Subject Preparation: Subjects are typically studied in a post-absorptive (fasted) state.
-
Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.
-
Priming Dose: A priming dose of L-[1-13C]leucine is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pools.
-
Constant Infusion: A continuous intravenous infusion of L-[1-13C]leucine is maintained for several hours.
-
Sample Collection:
-
Blood Samples: Collected at regular intervals to measure the isotopic enrichment of plasma L-[1-13C]leucine and its metabolite, α-ketoisocaproate (KIC).
-
Breath Samples: Collected to measure the rate of 13CO2 exhalation.
-
(Optional) Muscle Biopsies: Taken to measure the incorporation of L-[1-13C]leucine into muscle protein, providing a direct measure of muscle protein synthesis.
-
-
Sample Analysis: Plasma and breath samples are analyzed by mass spectrometry.
-
Data Calculation: Rates of whole-body protein synthesis, breakdown, and oxidation are calculated using steady-state kinetic models that incorporate plasma KIC enrichment (as a surrogate for the intracellular precursor enrichment) and 13CO2 exhalation rates.
Signaling Pathways and Experimental Workflows
Tryptophan Metabolism Pathways
Tryptophan is an essential amino acid with several metabolic fates. The two primary pathways are the kynurenine pathway and the serotonin pathway.
Caption: Major metabolic pathways of L-Tryptophan.
Experimental Workflow for the 13C-Tryptophan Breath Test
The workflow for a typical 13C-TBT study involves several key steps from subject preparation to data analysis.
References
Cross-Validation of L-Tryptophan-1-13C Results: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate measurement of L-Tryptophan and its metabolic pathways is crucial for advancing our understanding of various physiological and pathological processes. The use of isotopically labeled L-Tryptophan, such as L-Tryptophan-1-13C, offers a powerful tool for in vivo metabolic studies. However, cross-validation of the results obtained from these tracer studies with established analytical methods is essential for ensuring data integrity and reliability.
This guide provides a comprehensive comparison of the this compound breath test (13C-TBT) with two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the experimental protocols, present comparative data, and visualize the underlying pathways and workflows to offer a clear and objective overview for your research needs.
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific research question, the required sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of the this compound breath test, HPLC, and LC-MS for the analysis of L-Tryptophan and its metabolites.
| Parameter | This compound Breath Test | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | In vivo measurement of 13CO2 exhalation following oral administration of this compound, reflecting whole-body catabolism. | Separation of tryptophan and its metabolites based on their physicochemical properties, followed by detection using UV or fluorescence. | Separation by liquid chromatography followed by mass analysis, providing high sensitivity and specificity for quantification. |
| Sample Type | Breath | Plasma, serum, urine, cell culture supernatant[1] | Plasma, serum, urine, fecal samples, tissue homogenates[2][3][4] |
| Key Metrics | Cumulative 13CO2 recovery (%), Area under the Δ13CO2-time curve (AUC), Maximal Δ13CO2 (Cmax)[5] | Retention time, peak area/height | Mass-to-charge ratio (m/z), peak area/intensity |
| Linearity Range | Dependent on physiological factors | Typically in the µg/mL to ng/mL range | Extends to the pg/mL range |
| Limit of Detection (LOD) | Indirectly assessed through changes in 13CO2/12CO2 ratio | Higher, often in the ng/mL range | Lower, can reach pg/mL levels |
| Limit of Quantification (LOQ) | Indirectly assessed through changes in 13CO2/12CO2 ratio | Higher, suitable for less demanding applications | Lower, ideal for trace analysis |
| Accuracy (% Recovery) | Correlates with other methods but is an indirect measure of pathway activity | Generally high (e.g., 82.5% to 116%) | Also high, with the advantage of isotopic internal standards for correction |
| Precision (%RSD) | Good, with intra- and inter-day precision typically <15% for breath analyzers | Good, with intra- and inter-day precision typically <15% | Excellent, often <10% with the use of internal standards |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are the methodologies for the this compound breath test and the analytical techniques used for its cross-validation.
This compound Breath Test (13C-TBT) Protocol
This non-invasive method assesses the in vivo activity of the kynurenine pathway, a major route of tryptophan catabolism.
-
Subject Preparation: Subjects are required to fast overnight.
-
Baseline Breath Sample: A baseline breath sample is collected in a breath-sampling bag.
-
Administration of Tracer: A dose of 150 mg of this compound dissolved in 100 ml of water is orally administered to the subject.
-
Post-Dose Breath Sampling: Breath samples are collected at regular intervals (e.g., 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes) after ingestion of the tracer.
-
Analysis: The 13CO2/12CO2 ratio in the exhaled air is analyzed using an infrared spectrometer or an isotope ratio mass spectrometer.
-
Data Interpretation: The rate of 13CO2 exhalation reflects the activity of the tryptophan-kynurenine metabolic pathway.
High-Performance Liquid Chromatography (HPLC) Protocol for Tryptophan Analysis
HPLC is a robust and widely available technique for quantifying tryptophan in biological samples.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of an internal standard solution.
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
UV Detector: 280 nm for the tryptophan indole ring.
-
Fluorescence Detector: Excitation at 285 nm and Emission at 365 nm for higher sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Tryptophan Analysis
LC-MS offers superior sensitivity and selectivity, making it the gold standard for the quantitative analysis of tryptophan and its metabolites.
-
Sample Preparation:
-
To 50 µL of the sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 150 µL of methanol containing 0.1% formic acid.
-
Vortex and centrifuge the mixture.
-
The clear supernatant is transferred for LC-MS analysis.
-
-
LC-MS/MS Conditions:
-
The chromatographic separation is typically performed on a C18 column with a gradient elution.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-product ion transitions for tryptophan and its metabolites.
-
Visualizing the Pathways and Processes
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.
Tryptophan Metabolism via the Kynurenine Pathway
The this compound breath test primarily probes the catabolism of tryptophan through the kynurenine pathway. The 13C label at the C1 position of the carboxyl group is released as 13CO2 by the action of kynureninase.
Caption: Catabolism of this compound via the kynurenine pathway leading to the release of 13CO2.
Cross-Validation Experimental Workflow
The following diagram illustrates the workflow for the cross-validation of this compound breath test results with LC-MS analysis of plasma samples.
Caption: Workflow for cross-validating 13C-Tryptophan breath test with plasma LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-tryptophan breath test detects increased catabolic turnover of tryptophan along the kynurenine pathway in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-Tryptophan-1-13C: A Comparative Analysis of Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity and reliability of isotopically labeled compounds are paramount. L-Tryptophan-1-13C, a critical tracer in metabolic research, is offered by several suppliers. This guide provides a comprehensive comparative analysis of this compound from three prominent suppliers: Sigma-Aldrich, Cambridge Isotope Laboratories (CIL), and LGC Standards. The comparison is based on publicly available data from their Certificates of Analysis (CoA), alongside standardized experimental protocols for independent verification.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quality attributes of this compound as reported by each supplier. This data has been compiled from the respective Certificates of Analysis available on their websites.
| Parameter | Sigma-Aldrich | Cambridge Isotope Laboratories | LGC Standards |
| Product Number | 299298 (example) | CLM-778 | TRC-T947513 |
| CAS Number | 81201-92-5 | 81201-92-5 | 81201-92-5 |
| Molecular Formula | ¹³CC₁₀H₁₂N₂O₂ | ¹³CC₁₀H₁₂N₂O₂ | ¹³CC₁₀H₁₂N₂O₂ |
| Molecular Weight | 205.22 g/mol | 205.22 g/mol | 205.22 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C | ≥98 atom % ¹³C | Not specified on product page |
| Chemical Purity | ≥98% (HPLC) | ≥98% (HPLC) | Not specified on product page |
| Appearance | White to off-white powder | White solid | Not specified on product page |
| Solubility | Soluble in 1 M HCl (50 mg/mL) | Not specified | Not specified |
Experimental Protocols for Quality Assessment
To empower researchers to independently verify the quality of their this compound, this guide provides detailed methodologies for key experiments. These protocols are synthesized from established analytical techniques for isotopically labeled amino acids.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To confirm the enrichment of the ¹³C isotope in the L-Tryptophan-1-¹³C molecule.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of L-Tryptophan-1-¹³C in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Prepare a serial dilution to a final concentration of 1 µg/mL.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.
-
-
MS Parameters:
-
Ionization Mode: Positive
-
Scan Range: m/z 150-250
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peaks for unlabeled L-Tryptophan (m/z 205.08) and L-Tryptophan-1-¹³C (m/z 206.08).
-
Calculate the isotopic purity using the following formula:
-
Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage of L-Tryptophan-1-¹³C relative to any chemical impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of L-Tryptophan-1-¹³C in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 7.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 280 nm.
-
-
Data Analysis:
-
Run the sample and record the chromatogram.
-
Calculate the chemical purity by dividing the peak area of L-Tryptophan-1-¹³C by the total area of all peaks and multiplying by 100.
-
Profiling of Potential Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and semi-quantify any potential impurities, including isomers and related compounds.
Methodology:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of L-Tryptophan-1-¹³C in a mobile phase-compatible solvent.
-
-
LC-MS System:
-
Use an HPLC system coupled to a mass spectrometer as described in the previous protocols.
-
-
LC Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
MS Analysis:
-
Acquire data in full scan mode to detect all ions.
-
Perform fragmentation analysis (MS/MS) on any detected impurity peaks to aid in their identification.
-
-
Data Analysis:
-
Analyze the chromatogram for any peaks other than the main L-Tryptophan-1-¹³C peak.
-
Use the mass-to-charge ratio and fragmentation patterns to tentatively identify impurities by searching against spectral libraries and databases.
-
Visualizing the Role of L-Tryptophan: Key Metabolic Pathways
L-Tryptophan is a precursor to several critical signaling molecules. Understanding these pathways is essential for designing and interpreting experiments using L-Tryptophan-1-¹³C. The following diagrams, generated using the DOT language, illustrate the major metabolic routes of L-Tryptophan.
A Researcher's Guide to Inter-Laboratory Comparison of L-Tryptophan-1-¹³C Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches utilizing L-Tryptophan-1-¹³C, a stable isotope-labeled tracer crucial for metabolic studies. While direct inter-laboratory comparison data is not publicly available, this document outlines the key methodologies, potential sources of variability, and the importance of standardized protocols in ensuring data reproducibility and comparability across different research settings. By understanding the nuances of these experimental workflows and analytical techniques, researchers can better design their studies and interpret their findings in the broader scientific context.
Introduction to L-Tryptophan-1-¹³C in Metabolic Research
L-Tryptophan-1-¹³C is an invaluable tool for tracing the metabolic fate of tryptophan, an essential amino acid, through its various biological pathways.[1] Dysregulation of tryptophan metabolism is implicated in a range of conditions, including neurological disorders, cancer, and immune dysfunction.[1] Stable isotope tracing with L-Tryptophan-1-¹³C allows for precise tracking of its conversion into downstream metabolites, offering critical insights into disease mechanisms and the effects of therapeutic interventions.[1]
Key Metabolic Pathways
L-Tryptophan is primarily metabolized through two main pathways:
-
The Kynurenine Pathway: This is the major route for tryptophan degradation, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This pathway produces several neuroactive and immunomodulatory metabolites.[1]
-
The Serotonin Pathway: This pathway leads to the production of the neurotransmitter serotonin and the hormone melatonin.[1]
The use of L-Tryptophan-1-¹³C allows researchers to investigate the activity of these pathways under various physiological and pathological conditions.
Metabolic fate of L-Tryptophan-1-¹³C.
Experimental Protocols: A Comparative Overview
While specific protocols vary between laboratories, a general workflow for in vivo studies, such as the ¹³C-Tryptophan Breath Test (¹³C-TBT), can be outlined. This non-invasive method assesses whole-body tryptophan metabolism.
Generalized Experimental Workflow
A typical workflow for in vivo studies.
A detailed protocol for the ¹³C-Tryptophan Breath Test is as follows:
-
Subject Preparation: Subjects are typically required to fast overnight before the test.
-
Baseline Sample Collection: A baseline breath sample is collected before the administration of the tracer.
-
Tracer Administration: A specified dose of L-Tryptophan-1-¹³C (e.g., 150 mg) is dissolved in water and administered orally.
-
Timed Sample Collection: Breath samples are collected at multiple time points post-administration (e.g., at 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes). Blood and urine samples may also be collected for a more comprehensive analysis of labeled metabolites.
-
Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath is analyzed, typically using Infrared (IR) Spectrometry. Plasma and urine samples are often analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify L-Tryptophan-1-¹³C and its labeled metabolites.
Data Presentation: A Framework for Comparison
To facilitate a meaningful comparison of data across different laboratories, it is essential to present quantitative results in a structured and transparent manner. The following table provides a template for summarizing key parameters from a hypothetical inter-laboratory study.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Units | Method | Potential for Variation |
| ¹³C-TBT Metrics | ||||||
| Cmax (Maximal Δ¹³CO₂) | Value | Value | Value | % | IR Spectrometry | Subject physiology, instrument calibration |
| Tmax (Time to Cmax) | Value | Value | Value | min | IR Spectrometry | Gastric emptying, absorption rate |
| AUC (Area Under the Curve) | Value | Value | Value | %*min | IR Spectrometry | Overall metabolism and excretion |
| Plasma Metabolite Analysis | ||||||
| L-Tryptophan-1-¹³C Conc. | Value | Value | Value | µmol/L | LC-MS/MS | Sample handling, extraction efficiency, instrument sensitivity |
| ¹³C-Kynurenine Conc. | Value | Value | Value | µmol/L | LC-MS/MS | Enzyme activity, sample stability |
| ¹³C-Kynurenic Acid Conc. | Value | Value | Value | µmol/L | LC-MS/MS | Downstream metabolic flux, analytical standard purity |
Analytical Methodologies: Sources of Inter-Laboratory Variation
The choice of analytical instrumentation and methodology is a significant source of potential variability between laboratories.
| Analytical Technique | Strengths | Limitations | Key Considerations for Standardization |
| Infrared (IR) Spectrometry | Non-invasive, relatively simple for breath tests. | Provides a measure of overall metabolism to CO₂ but not specific metabolite profiles. | Instrument calibration, standardized breath collection protocols. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for quantifying a wide range of metabolites in biological fluids. | Requires extensive sample preparation, potential for matrix effects, and requires isotopically labeled internal standards for accurate quantification. | Standardized sample preparation (e.g., protein precipitation), validated chromatography methods, use of common internal standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about metabolites, non-destructive. | Lower sensitivity compared to MS, requiring higher concentrations of analytes. | Standardized sample preparation, consistent NMR parameters (e.g., field strength, acquisition time). |
Conclusion and Recommendations
The robust and reproducible use of L-Tryptophan-1-¹³C in metabolic research is paramount for advancing our understanding of tryptophan metabolism in health and disease. While this guide highlights the lack of publicly available direct inter-laboratory comparison studies, it underscores the critical need for methodological standardization. To enhance the comparability of data across different research groups, the following are recommended:
-
Development of Standard Operating Procedures (SOPs): Detailed SOPs for sample collection, handling, storage, and analysis should be established and shared.
-
Use of Certified Reference Materials: The use of certified reference materials for L-Tryptophan-1-¹³C and its key metabolites would aid in instrument calibration and quality control.
-
Participation in Proficiency Testing Programs: The establishment of proficiency testing schemes would allow laboratories to benchmark their performance against others and identify areas for improvement.
By embracing these principles of standardization and collaboration, the research community can ensure that data generated from L-Tryptophan-1-¹³C experiments are reliable, comparable, and ultimately, more impactful.
References
Safety Operating Guide
Proper Disposal of L-Tryptophan-1-13C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of L-Tryptophan-1-13C, a stable isotope-labeled amino acid crucial for metabolic research. Adherence to these protocols is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound is a non-radioactive, isotopically labeled compound. The carbon-13 isotope is a stable isotope of carbon and does not pose a radiological hazard. Therefore, the disposal procedures for this compound are identical to those for its unlabeled counterpart, L-Tryptophan.
Key Safety and Handling Information
While L-Tryptophan is not classified as a hazardous substance according to most safety data sheets, it is imperative to handle it with appropriate laboratory precautions.[1] Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Quantitative Data for L-Tryptophan
For quick reference, the following table summarizes key quantitative data for L-Tryptophan.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol (Unlabeled) |
| Molecular Weight | ~205.23 g/mol (1-¹³C Labeled)[2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 289-290 °C (decomposes) |
| Water Solubility | 11.4 g/L at 25 °C |
| log Pow (Octanol/Water Partition Coefficient) | -1.06[3] |
Experimental Protocols Generating this compound Waste
This compound is primarily utilized as a tracer in metabolic flux analysis (MFA) studies to investigate biochemical pathways.[4] Waste from these experiments can be categorized as follows:
-
Unused Solid this compound: The original solid compound that is expired or no longer needed.
-
Aqueous Solutions: Solutions of this compound dissolved in water or biological buffers for cell culture media or other assays.
-
Organic Solvent Solutions: Solutions of this compound dissolved in organic solvents for analytical procedures like chromatography.
-
Contaminated Laboratory Supplies: Items such as weighing paper, pipette tips, gloves, and empty containers that have come into contact with the compound.
A typical experimental workflow that would generate this compound waste is as follows:
Experimental workflow leading to this compound waste.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form (solid, aqueous solution, or organic solvent solution) and local regulations. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Unused Solid this compound and Contaminated Solids
-
Segregation: Collect unused solid this compound and any contaminated solid waste (e.g., weighing boats, gloves, paper towels) in a designated, sealed, and clearly labeled waste container.
-
Labeling: The label should clearly state "Non-hazardous Chemical Waste" and list the contents, including "this compound."
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
Aqueous Solutions of this compound
-
Neutralization (if applicable): If the solution is acidic or basic, it should be neutralized to a pH between 6.0 and 9.0, provided no other hazardous materials are present.
-
Institutional Policy for Drain Disposal: Some institutions may permit the drain disposal of non-hazardous aqueous solutions. Verify this with your EHS department. If permitted, flush with a large volume of water (e.g., 20 parts water to 1 part solution).
-
Chemical Waste Collection: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container. The label should indicate the contents. Arrange for disposal through your institution's hazardous waste program.
Organic Solvent Solutions of this compound
-
DO NOT dispose of down the drain.
-
Segregation: Collect waste containing organic solvents in a designated, sealed, and compatible waste container. Do not mix incompatible solvents.
-
Labeling: Clearly label the container with the names of all constituents, including the solvent and "this compound."
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
Empty Containers
-
Triple Rinsing: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
Rinsate Collection: The rinsate from the first rinse should be collected as chemical waste. Subsequent rinses may be permissible for drain disposal, pending institutional guidelines.
-
Container Disposal: Once triple-rinsed and dry, deface or remove the original label and dispose of the container with regular laboratory glass or plastic waste, as per your institution's recycling or waste policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling L-Tryptophan-1-13C
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of L-Tryptophan-1-13C, ensuring operational integrity and laboratory safety.
This document provides immediate, essential safety and logistical information for the handling of this compound. It includes detailed personal protective equipment (PPE) recommendations, step-by-step operational and disposal plans, and a generalized experimental workflow to support your research and development endeavors.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. As a stable isotope-labeled compound, its chemical properties are nearly identical to the unlabeled L-Tryptophan, and therefore, the same safety precautions should be observed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Protects against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals. |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. | Prevents eye irritation from airborne powder or splashes of solutions containing the compound. |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator. | Required when handling the compound in its powdered form to prevent inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also recommended to minimize dust generation and accumulation[1][2]. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safety and to maintain the integrity of your experiments.
-
Receiving and Inspection:
-
Preparation and Weighing (in a Chemical Fume Hood):
-
Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
To minimize dust generation, handle the powdered this compound with care. Use a spatula to transfer the desired amount to a tared weigh boat.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound.
-
Gently swirl or use a magnetic stirrer to dissolve the compound completely. Avoid vigorous shaking to prevent aerosolization.
-
-
Use in Experiments:
-
Follow the specific protocols for your experiment, maintaining the appropriate PPE throughout the procedure.
-
Clearly label all solutions containing this compound with the compound name, concentration, and date.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a non-radioactive, stable isotope-labeled compound, it can be disposed of as a non-hazardous chemical waste, provided it has not been mixed with any hazardous substances.
-
Solid Waste:
-
Place uncontaminated solid waste, such as used weigh boats and gloves, in a designated non-hazardous solid waste container.
-
If contaminated with other hazardous materials, dispose of it according to your institution's hazardous waste guidelines.
-
-
Liquid Waste:
-
Aqueous solutions of this compound, if not mixed with hazardous solvents, can typically be disposed of down the drain with copious amounts of water, subject to local regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Solutions containing organic solvents or other hazardous materials must be collected in a properly labeled hazardous waste container for disposal by your institution's EHS department.
-
-
Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Collect the rinsate as chemical waste.
-
Deface the label on the empty container and dispose of it in the regular trash or according to your institution's recycling program[4].
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the procedures and scientific context, the following diagrams illustrate the safe handling workflow and the primary metabolic pathways of L-Tryptophan.
Caption: Workflow for the safe handling of this compound.
Caption: Simplified diagram of L-Tryptophan metabolism.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
